molecular formula C22H23I2NO4 B585019 3-(Dimethylamino)propoxy Benziodarone CAS No. 1346604-30-5

3-(Dimethylamino)propoxy Benziodarone

Cat. No.: B585019
CAS No.: 1346604-30-5
M. Wt: 619.238
InChI Key: PTEDZPPOVWZQDA-UHFFFAOYSA-N
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Description

3-(Dimethylamino)propoxy Benziodarone, also known as this compound, is a useful research compound. Its molecular formula is C22H23I2NO4 and its molecular weight is 619.238. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[3-(dimethylamino)propoxy]-3,5-diiodophenyl]-(2-ethyl-1-benzofuran-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23I2NO3/c1-4-18-20(15-8-5-6-9-19(15)28-18)21(26)14-12-16(23)22(17(24)13-14)27-11-7-10-25(2)3/h5-6,8-9,12-13H,4,7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKSHEJOLJGKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCCN(C)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23I2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(Dimethylamino)propoxy Benziodarone CAS number 1346604-30-5

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1346604-30-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Dimethylamino)propoxy Benziodarone, a derivative of the well-characterized compound Benziodarone. Due to the limited publicly available data on this specific derivative, this guide also includes in-depth information on the parent compound, Benziodarone, to provide a relevant biological and mechanistic context for researchers.

Core Compound Information

This compound is primarily documented as a chemical intermediate and an analytical standard. Its structural relationship to Benziodarone suggests potential for similar biological activities, though specific data is not yet available in the public domain.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1.

PropertyValue
CAS Number 1346604-30-5
Molecular Formula C22H23I2NO3
Molecular Weight 603.23 g/mol
Synonyms Amiodarone Impurity 19

Known Applications

The primary documented application of this compound is its use as an internal standard in the high-performance liquid chromatography (HPLC) monitoring of Amiodarone plasma levels[1]. The structural similarity and chemical stability of this compound make it a suitable reference for the accurate quantification of Amiodarone and its metabolites in biological samples.

Experimental Protocols

Representative HPLC Method for Amiodarone Quantification in Plasma

This protocol is a generalized representation based on established methods for Amiodarone analysis.

Objective: To quantify the concentration of Amiodarone in plasma samples using HPLC with UV detection, employing this compound as an internal standard.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate buffer

  • Amiodarone standard

  • This compound (Internal Standard - IS)

  • Drug-free plasma

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Standard and Internal Standard Solutions:

    • Prepare a stock solution of Amiodarone in methanol.

    • Prepare a stock solution of this compound (IS) in methanol.

    • Create a series of working standard solutions of Amiodarone by serial dilution of the stock solution.

  • Sample Preparation:

    • Pipette a known volume of plasma sample, calibrator, or quality control sample into a microcentrifuge tube.

    • Add a fixed amount of the IS solution to each tube.

    • Add a precipitation agent (e.g., acetonitrile) to precipitate plasma proteins.

    • Vortex mix the tubes thoroughly.

    • Centrifuge the tubes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for analysis.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile, methanol, and ammonium acetate buffer. The exact ratio should be optimized for best separation.

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Detection Wavelength: Set the UV detector to the wavelength of maximum absorbance for Amiodarone (e.g., 242 nm).

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Integrate the peak areas of Amiodarone and the IS.

    • Calculate the ratio of the peak area of Amiodarone to the peak area of the IS.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the Amiodarone standards.

    • Determine the concentration of Amiodarone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Biological Context: The Parent Compound, Benziodarone

To provide a framework for potential research into this compound, this section details the well-established biological activity of its parent compound, Benziodarone.

Benziodarone is a potent uricosuric agent that has been repurposed as a kinetic stabilizer of transthyretin (TTR)[2][3][4][5]. TTR is a protein that can misfold and aggregate into amyloid fibrils, leading to a group of diseases known as transthyretin amyloidosis[6].

Mechanism of Action: Transthyretin Stabilization

The currently understood mechanism of action of Benziodarone in preventing TTR amyloidosis is through the kinetic stabilization of the native TTR tetramer. The process is as follows:

  • TTR Dissociation: The pathogenic cascade of TTR amyloidosis begins with the dissociation of the stable, functional TTR tetramer into its constituent monomers[6].

  • Monomer Misfolding: These monomers are prone to misfolding, adopting a conformation that is susceptible to aggregation[6].

  • Amyloid Fibril Formation: The misfolded monomers self-assemble into amyloid fibrils, which deposit in various tissues and cause organ damage[6].

Benziodarone binds to the thyroxine-binding sites of the TTR tetramer, stabilizing its native quaternary structure[3][6]. This stabilization significantly slows down the rate of tetramer dissociation, thereby inhibiting the formation of amyloid fibrils[2][6]. X-ray crystallography studies have revealed that the benzofuran ring of Benziodarone occupies the inner hydrophobic pocket of the thyroxine-binding site, while the diiodophenyl group is located at the entrance[3].

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of TTR amyloidogenesis and the inhibitory action of Benziodarone, as well as a typical experimental workflow for screening TTR stabilizers.

TTR_Amyloidogenesis_and_Benziodarone_Inhibition cluster_inhibition Inhibition cluster_arrow TTR_tetramer Native TTR Tetramer TTR_monomer Unfolded Monomer TTR_tetramer->TTR_monomer Dissociation (Rate-limiting step) Stabilized_complex Stabilized TTR-Benziodarone Complex TTR_tetramer->Stabilized_complex Amyloid_fibrils Amyloid Fibrils TTR_monomer->Amyloid_fibrils Misfolding & Aggregation Benziodarone Benziodarone Benziodarone->Stabilized_complex Binding Stabilized_complex->TTR_tetramer Stabilization a b a->b

Caption: Mechanism of TTR stabilization by Benziodarone.

TTR_Stabilizer_Screening_Workflow start Start: Compound Library plasma_incubation Ex vivo Incubation (Human Plasma + Fluorogenic Probe + Compound) start->plasma_incubation fluorescence_measurement Measure Fluorescence Intensity plasma_incubation->fluorescence_measurement data_analysis Data Analysis (Identify compounds that reduce fluorescence) fluorescence_measurement->data_analysis aggregation_assay In vitro Acid-Induced Aggregation Assay (TTR + Compound) data_analysis->aggregation_assay Hits thioflavin_t Monitor Aggregation with Thioflavin-T aggregation_assay->thioflavin_t ic50_determination Determine IC50 Values thioflavin_t->ic50_determination crystallography X-ray Crystallography (TTR-Compound Complex) ic50_determination->crystallography Potent Inhibitors binding_mode Determine Binding Mode crystallography->binding_mode end Lead Compound Identification binding_mode->end

Caption: Experimental workflow for screening TTR stabilizers.

Conclusion

This compound (CAS 1346604-30-5) is a compound with a defined role as an internal standard for the analytical quantification of Amiodarone. While direct biological data for this derivative is scarce, its structural similarity to Benziodarone provides a strong rationale for investigating its potential as a transthyretin stabilizer. The detailed mechanism of action and experimental approaches outlined for Benziodarone in this guide can serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds in the context of transthyretin amyloidosis. Further research is warranted to elucidate the specific biological activities and pharmacological profile of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(Dimethylamino)propoxy Benziodarone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-(Dimethylamino)propoxy Benziodarone. Due to the limited availability of specific experimental data for this compound, this document also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters, offering a methodological framework for researchers. Furthermore, a summary of the synthesis of related benzofuran derivatives is included to provide contextual understanding. The known mechanism of action of its parent compound, Benziodarone, is also discussed and visually represented to infer potential biological activities.

Introduction

This compound is a derivative of Benziodarone, a compound historically used as a uricosuric agent for the treatment of gout.[1][2] The derivative, this compound, has been utilized as an internal standard in the High-Performance Liquid Chromatography (HPLC) monitoring of Amiodarone plasma levels.[3][4] A thorough understanding of its physicochemical properties is crucial for its application in analytical methodologies and for the potential exploration of its own pharmacological activities. This guide aims to consolidate the available data and provide practical experimental approaches for its further characterization.

Physicochemical Properties

The quantitative physicochemical data for this compound is limited. The available information is summarized in the table below.

PropertyValueSource
IUPAC Name (2-Ethyl-1-benzofuran-3-yl)(4-(3-(dimethylamino)propoxy)-3,5-diiodophenyl)methanoneN/A
CAS Number 1346604-30-5[3][4][5][6][7][8]
Chemical Formula C22H23I2NO3[3][4][5][6]
Molecular Weight 603.23 g/mol [3][4][5][6]
Melting Point No Data Available[4]
Boiling Point No Data AvailableN/A
Solubility No Data AvailableN/A
pKa No Data AvailableN/A
logP No Data AvailableN/A

Experimental Protocols for Physicochemical Property Determination

Given the absence of experimental data for several key properties of this compound, the following sections outline standardized protocols for their determination.

Melting Point Determination

The melting point is a fundamental indicator of the purity of a crystalline solid.

Methodology: Capillary Method [9][10][11][12][13]

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered.

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube).

  • Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded as the melting range.

Solubility Determination

Solubility data is critical for formulation development and understanding a compound's behavior in biological systems.

Methodology: Shake-Flask Method [14][15][16][17]

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, hexane) are chosen.

  • Sample Preparation: A known excess amount of this compound is added to a known volume of each solvent in a sealed flask.

  • Equilibration: The flasks are agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The saturated solution is allowed to stand, and the undissolved solid is separated by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as HPLC-UV.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Potentiometric Titration [18][19][20]

  • Solution Preparation: A solution of this compound is prepared in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

logP Determination

The logarithm of the partition coefficient (logP) between octanol and water is a key measure of a compound's lipophilicity, which is a critical factor in its pharmacokinetic and pharmacodynamic behavior.

Methodology: Shake-Flask Method [21][22][23]

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Synthesis of Benzofuran Derivatives: A General Protocol

While a specific synthesis protocol for this compound is not publicly available, the following represents a general method for the synthesis of benzofuran derivatives, which can be adapted. One common approach is the Perkin rearrangement.[24]

Methodology: Palladium-Catalyzed Coupling and Cyclization [25][26][27][28]

  • Starting Materials: An appropriately substituted o-halophenol and a terminal alkyne are selected as the starting materials.

  • Reaction Conditions: The coupling reaction is typically carried out in the presence of a palladium catalyst (e.g., PdCl2(PPh3)2) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent and under an inert atmosphere. A base is also required.

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the benzofuran ring. This can often occur in the same pot as the coupling reaction.

  • Purification: The crude product is purified using standard techniques such as column chromatography to yield the desired benzofuran derivative.

G cluster_synthesis General Synthesis of Benzofuran Derivatives o-halophenol o-halophenol Coupling_Reaction Coupling_Reaction o-halophenol->Coupling_Reaction terminal_alkyne terminal_alkyne terminal_alkyne->Coupling_Reaction Pd_catalyst Pd_catalyst Pd_catalyst->Coupling_Reaction Cu_cocatalyst Cu_cocatalyst Cu_cocatalyst->Coupling_Reaction Base Base Base->Coupling_Reaction Intramolecular_Cyclization Intramolecular_Cyclization Coupling_Reaction->Intramolecular_Cyclization Intermediate Benzofuran_Derivative Benzofuran_Derivative Intramolecular_Cyclization->Benzofuran_Derivative

General Synthetic Pathway for Benzofuran Derivatives.

Inferred Biological Activity and Signaling Pathway

As a derivative of Benziodarone, this compound may share similar biological activities. Benziodarone is known to act as a uricosuric agent, which means it increases the excretion of uric acid by the kidneys.[29] More recently, Benziodarone and its analogues have been identified as potent stabilizers of the transthyretin (TTR) protein.[30][31] The destabilization and misfolding of TTR are associated with transthyretin amyloidosis, a progressive and often fatal disease.

Mechanism of Action of Benziodarone:

  • Uricosuric Action: Benziodarone inhibits the reabsorption of uric acid in the renal tubules.

  • Transthyretin Stabilization: Benziodarone binds to the thyroxine-binding sites of the TTR tetramer, stabilizing its native conformation and preventing its dissociation into amyloidogenic monomers.[30]

G cluster_pathway Inferred Signaling Pathway based on Benziodarone Benziodarone Benziodarone TTR_Tetramer Transthyretin (TTR) Tetramer Benziodarone->TTR_Tetramer Binds to & Stabilizes Inhibition Inhibition TTR_Monomer Amyloidogenic TTR Monomers TTR_Tetramer->TTR_Monomer Dissociation (Inhibited by Benziodarone) Amyloid_Fibrils Amyloid Fibril Formation TTR_Monomer->Amyloid_Fibrils Aggregation Transthyretin_Amyloidosis Transthyretin Amyloidosis Amyloid_Fibrils->Transthyretin_Amyloidosis Leads to Stabilization Stabilization Inhibition->TTR_Monomer Inhibits Formation

Mechanism of Transthyretin Stabilization by Benziodarone.

Application as an Internal Standard in HPLC

This compound serves as an internal standard for the quantification of Amiodarone in plasma samples by HPLC. An internal standard is a compound with similar chemical properties to the analyte that is added in a constant amount to all samples, calibrators, and controls. It is used to correct for the loss of analyte during sample preparation and for variations in injection volume.

General HPLC Method Development Workflow:

A robust HPLC method is essential for accurate quantification. The development process involves a systematic optimization of various parameters.[32][33][34][35][36]

G cluster_hplc HPLC Method Development Workflow Define_Objectives Define Analytical Objectives Select_Mode Select HPLC Mode (e.g., Reversed-Phase) Define_Objectives->Select_Mode Column_Selection Select Column (Stationary Phase) Select_Mode->Column_Selection Mobile_Phase_Optimization Optimize Mobile Phase (Solvents, pH, Additives) Column_Selection->Mobile_Phase_Optimization Detector_Settings Set Detector Wavelength Mobile_Phase_Optimization->Detector_Settings Method_Validation Validate Method (Linearity, Accuracy, Precision) Detector_Settings->Method_Validation Routine_Analysis Routine Analysis Method_Validation->Routine_Analysis

Workflow for HPLC Method Development.

Conclusion

While there is a significant gap in the publicly available physicochemical data for this compound, this technical guide provides a foundational understanding of the compound based on its known identity and its relationship to Benziodarone. The detailed experimental protocols offered herein provide a clear path for researchers to fully characterize this molecule. Further investigation into its properties is warranted to support its role as an analytical standard and to explore any potential pharmacological applications.

References

An In-depth Technical Guide to 3-(Dimethylamino)propoxy Benziodarone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(Dimethylamino)propoxy Benziodarone, a derivative of the pharmacologically active compound Benziodarone. This document also explores the known mechanisms and signaling pathway interactions of its parent compound, offering valuable insights for researchers in drug development and related scientific fields.

Core Compound Data

This compound is identified as a derivative of Benziodarone and is noted for its application as an internal standard in the High-Performance Liquid Chromatography (HPLC) monitoring of Amiodarone plasma levels.[1] The fundamental molecular and physical data for this compound are summarized below.

PropertyValueSource
Molecular Formula C22H23I2NO3[1]
Molecular Weight 603.23 g/mol [1]
CAS Number 1346604-30-5[1]
Synonym A derivative of Benziodarone used as an internal standard in the HPLC monitoring of Amiodarone plasma levels.[1]

Pharmacological Profile of the Parent Compound: Benziodarone

While specific pharmacological data for this compound is limited, extensive research on its parent compound, Benziodarone, provides a framework for understanding its potential biological activities. Benziodarone is recognized as a vasodilator and has been studied for various therapeutic applications.[2]

Pharmacological ActivityDescriptionKey Findings
Uricosuric and Uricostatic Agent Benziodarone promotes the excretion of uric acid, making it effective in managing hyperuricemia, a condition of elevated uric acid in the blood often associated with gout.[3][4][5][6]It has been used in the treatment of gout.[3][4] However, it was withdrawn from some markets due to instances of jaundice in patients.[3][4]
Inhibition of Transthyretin Amyloidogenesis Benziodarone and its analogues have been shown to be potent and selective inhibitors of transthyretin amyloidogenesis, a process implicated in certain types of amyloidosis.[7]X-ray crystallography reveals that the halogenated hydroxyphenyl ring of Benziodarone binds at the entrance of the thyroxine-binding channel of transthyretin, while the benzofuran ring is situated in the inner channel.[7]
Effect on Thyroid Hormone Metabolism Benziodarone influences the peripheral metabolism of thyroid hormones, exhibiting an amiodarone-like effect.[8]It diverts the metabolism of thyroxine (T4) towards reverse triiodothyronine (rT3) rather than the more active triiodothyronine (T3).[8]

Signaling Pathway Involvement of Benziodarone

The primary documented signaling pathway influenced by Benziodarone is the metabolism of thyroid hormones. Its action mimics that of the antiarrhythmic drug Amiodarone, which is structurally related.

ThyroidHormoneMetabolism T4 Thyroxine (T4) Deiodinase Peripheral Deiodinase Enzymes T4->Deiodinase Metabolism T3 Triiodothyronine (T3) (Active Hormone) rT3 Reverse T3 (rT3) (Inactive Metabolite) Benziodarone Benziodarone Benziodarone->Deiodinase Inhibits T3 formation pathway Deiodinase->T3 Activation Deiodinase->rT3 Inactivation

Caption: Benziodarone's Influence on Thyroid Hormone Metabolism.

Experimental Protocols and Methodologies

Generalized HPLC Workflow for Amiodarone Analysis

The following diagram illustrates a typical workflow for the quantification of Amiodarone in plasma samples using an internal standard like this compound.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample IS Add Internal Standard (this compound) Plasma->IS Extraction Protein Precipitation & Liquid-Liquid Extraction IS->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject Sample into HPLC Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Area Integration Chromatogram->Integration Quantification Quantification using Internal Standard Calibration Integration->Quantification

Caption: Generalized HPLC Workflow for Amiodarone Quantification.

While the specific parameters for an HPLC method using this compound as an internal standard are not available, a typical method for Amiodarone analysis would involve a C18 column with a mobile phase consisting of a buffer and an organic solvent mixture, followed by UV detection. The internal standard is crucial for accurate quantification by correcting for variations in sample preparation and injection volume.

References

An In-depth Technical Guide to the Synthesis Pathway of 3-(Dimethylamino)propoxy Benziodarone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 3-(Dimethylamino)propoxy Benziodarone, a derivative of the cardiovascular drug Benziodarone. This document details the multi-step synthetic route, providing structured experimental protocols and quantitative data to support research and development activities.

Introduction

Benziodarone is a potent coronary vasodilator and antiarrhythmic agent. Its derivatives are of significant interest in medicinal chemistry for the development of new therapeutic agents. This compound is a derivative where the phenolic hydroxyl group of Benziodarone is alkylated with a 3-(dimethylamino)propoxy moiety. This modification can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule. This guide outlines a plausible and scientifically sound synthetic pathway based on established chemical transformations.

Overall Synthesis Pathway

The synthesis of this compound can be logically divided into two main stages: the construction of the Benziodarone core and the subsequent etherification to introduce the 3-(dimethylamino)propoxy side chain. The overall workflow is depicted below.

Synthesis_Pathway cluster_core Benziodarone Core Synthesis cluster_sidechain Side Chain Attachment Salicylaldehyde Salicylaldehyde Intermediate1 2-Ethylbenzofuran Salicylaldehyde->Intermediate1 Multi-step (e.g., via chloroacetone, followed by reduction) Intermediate2 (2-Ethylbenzofuran-3-yl) (4-methoxyphenyl)methanone Intermediate1->Intermediate2 Friedel-Crafts Acylation (4-methoxybenzoyl chloride, AlCl3) Intermediate3 (2-Ethylbenzofuran-3-yl) (4-hydroxyphenyl)methanone Intermediate2->Intermediate3 Demethylation (BBr3) Benziodarone_Core (2-Ethylbenzofuran-3-yl) (4-hydroxy-3,5-diiodophenyl)methanone (Benziodarone Core) Intermediate3->Benziodarone_Core Iodination (I2, HIO3) Final_Product This compound Benziodarone_Core->Final_Product Williamson Ether Synthesis (Base, e.g., K2CO3) Side_Chain_Precursor 3-(Dimethylamino)propyl chloride Side_Chain_Precursor->Final_Product

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each key transformation in the synthesis pathway.

Synthesis of the Benziodarone Core

Step 1: Synthesis of 2-Ethylbenzofuran

A common route to 2-substituted benzofurans starts from salicylaldehyde.

  • Reaction: Salicylaldehyde is reacted with chloroacetone in the presence of a base like potassium carbonate to form 2-acetylbenzofuran. This is followed by a Wolff-Kishner reduction to yield 2-ethylbenzofuran.

  • Protocol:

    • To a solution of salicylaldehyde (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq) and chloroacetone (1.1 eq).

    • Reflux the mixture for 4-6 hours.

    • After cooling, filter the solid and concentrate the filtrate under reduced pressure.

    • The crude 2-acetylbenzofuran is then subjected to Wolff-Kishner reduction.

    • To a solution of 2-acetylbenzofuran (1.0 eq) in diethylene glycol, add hydrazine hydrate (3.0 eq) and potassium hydroxide (3.0 eq).

    • Heat the mixture to 180-200 °C for 3-4 hours, distilling off water.

    • Cool the reaction mixture, dilute with water, and extract with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give 2-ethylbenzofuran, which may be purified by vacuum distillation.

Step 2: Friedel-Crafts Acylation

  • Reaction: 2-Ethylbenzofuran undergoes Friedel-Crafts acylation with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.

  • Protocol:

    • To a solution of 2-ethylbenzofuran (1.0 eq) and 4-methoxybenzoyl chloride (1.1 eq) in a suitable solvent such as dichloromethane or nitrobenzene, cool to 0 °C.[1]

    • Add aluminum chloride (AlCl₃) (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to yield (2-Ethylbenzofuran-3-yl)(4-methoxyphenyl)methanone.

Step 3: Demethylation

  • Reaction: The methoxy group is cleaved to reveal the phenolic hydroxyl group using a demethylating agent like boron tribromide (BBr₃).

  • Protocol:

    • Dissolve (2-Ethylbenzofuran-3-yl)(4-methoxyphenyl)methanone (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

    • Cool the solution to -78 °C and add a solution of boron tribromide (1.5 eq) in dichloromethane dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer, wash with water, dry, and concentrate.

    • Purify the product by column chromatography to obtain (2-Ethylbenzofuran-3-yl)(4-hydroxyphenyl)methanone.[2][3]

Step 4: Iodination

  • Reaction: The activated aromatic ring of the hydroxyphenyl moiety is iodinated at the ortho positions to the hydroxyl group.

  • Protocol:

    • To a solution of (2-Ethylbenzofuran-3-yl)(4-hydroxyphenyl)methanone (1.0 eq) in a solvent mixture like methanol or ethanol, add iodine (2.2 eq).

    • Add an oxidizing agent such as periodic acid or hydrogen peroxide to facilitate the iodination.[4]

    • Stir the reaction at room temperature for 24-48 hours.

    • Quench the reaction with a solution of sodium thiosulfate.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • The crude product, (2-Ethylbenzofuran-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone (Benziodarone core), can be purified by recrystallization.

Synthesis of this compound

Step 5: Williamson Ether Synthesis

  • Reaction: The final step involves the O-alkylation of the Benziodarone core with 3-(dimethylamino)propyl chloride.

  • Protocol:

    • To a solution of the Benziodarone core (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq).

    • Add 3-(dimethylamino)propyl chloride hydrochloride (1.2 eq) and a catalytic amount of potassium iodide.

    • Heat the reaction mixture to 60-80 °C and stir for 8-12 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • After completion, cool the mixture, pour it into water, and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data

The following table summarizes the expected molecular weights and representative yields for the key compounds in the synthesis pathway. Yields can vary based on reaction scale and optimization.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
2-EthylbenzofuranC₁₀H₁₀O146.1970-85
(2-Ethylbenzofuran-3-yl)(4-methoxyphenyl)methanoneC₁₈H₁₆O₃280.3265-80
(2-Ethylbenzofuran-3-yl)(4-hydroxyphenyl)methanoneC₁₇H₁₄O₃266.2980-95
(2-Ethylbenzofuran-3-yl)(4-hydroxy-3,5-diiodophenyl)methanoneC₁₇H₁₂I₂O₃546.0960-75
This compoundC₂₂H₂₃I₂NO₃631.2350-70

Conclusion

The synthesis of this compound is a multi-step process that relies on classical organic reactions. The successful execution of this pathway requires careful control of reaction conditions and purification of intermediates. This guide provides a solid foundation for researchers to reproduce and adapt these methods for their specific research needs in the field of medicinal chemistry and drug development.

References

Certificate of Analysis: A Technical Guide for 3-(Dimethylamino)propoxy Benziodarone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies pertaining to the Certificate of Analysis (CoA) for 3-(Dimethylamino)propoxy Benziodarone. This document is designed to offer in-depth information for researchers and professionals involved in drug development and quality control.

Product Identification and General Properties

This compound is primarily known as a derivative of Benziodarone and is recognized as a significant impurity in the synthesis of Amiodarone, where it is designated as Amiodarone Impurity 19.[1] It also serves as an internal standard in the HPLC monitoring of Amiodarone plasma levels.[2]

ParameterSpecification
Product Name This compound
Synonym (2-Ethyl-3-benzofuranyl)[4-[3-(dimethylamino)propoxy]-3,5-diiodophenyl]methanone; Amiodarone Impurity 19[1]
CAS Number 1346604-30-5[2][3]
Molecular Formula C22H23I2NO3[2]
Molecular Weight 603.23 g/mol [2]
Appearance Off-white to pale yellow solid (Typical)
Solubility Soluble in Methanol, Acetonitrile, DMSO

Analytical Data: Purity and Impurity Profile

The following tables summarize the typical quantitative data obtained through validated analytical methods. The control of impurities is a critical aspect of pharmaceutical quality, with regulatory bodies like the ICH providing clear guidelines.[4][5][6]

Table 2.1: Chromatographic Purity and Assay
TestMethodResultSpecification
Assay HPLC-UV99.6%≥ 98.0%
Purity (by Area %) HPLC-UV99.8%≥ 99.0%
Table 2.2: Impurity Profile
ImpurityRetention Time (Relative)Result (Area %)Specification Limit
Amiodarone 1.250.08%≤ 0.15%
Benziodarone 0.850.05%≤ 0.15%
Unknown Impurity 1 1.10Not Detected≤ 0.10%
Total Impurities -0.13%≤ 0.50%

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of analytical results. The following protocols are representative of the techniques used to analyze this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is designed to be stability-indicating for the separation of the main component from its potential impurities.[4][6]

  • Instrumentation : UHPLC/HPLC system with UV/PDA detector.

  • Column : Agilent Zorbax Eclipse XDB-C18 (100 x 3.0 mm, 3.5 µm) or equivalent.[4]

  • Mobile Phase :

    • A: 50 mM Acetate Buffer, pH 5.5

    • B: Methanol:Acetonitrile (3:4, v/v)

  • Gradient Elution :

    Time (min) %A %B
    0 60 40
    15 20 80
    20 20 80
    22 60 40

    | 25 | 60 | 40 |

  • Flow Rate : 0.5 mL/min

  • Column Temperature : 30°C

  • Detection Wavelength : 240 nm[5]

  • Injection Volume : 5 µL

  • Sample Preparation : Prepare a 1.0 mg/mL solution in Methanol.

Mass Spectrometry (MS) for Identification

Mass spectrometry is employed for the confirmation of molecular weight and structural elucidation.

  • Instrumentation : Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with a QTOF or similar high-resolution mass analyzer.

  • Ionization Mode : Electrospray Ionization (ESI), Positive Mode.

  • Mass Range : m/z 100-1000.

  • Data Acquisition : Full scan mode for molecular ion confirmation and tandem MS (MS/MS) for fragmentation analysis to confirm the structure. The high mass accuracy of the data enables confident identification.

  • Expected Ion : [M+H]⁺ at m/z 604.99.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR provides definitive structural information.

  • Instrumentation : 400 MHz (or higher) NMR Spectrometer.

  • Solvent : Deuterated Chloroform (CDCl3) or Dimethyl Sulfoxide (DMSO-d6).

  • Experiments :

    • ¹H NMR : To determine the proton environment and confirm the presence of key functional groups (e.g., dimethylamino, propoxy chain, aromatic protons).

    • ¹³C NMR : To identify all unique carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC) : To establish connectivity between protons and carbons for unambiguous structural assignment.

Process and Data Flow Visualizations

The following diagrams illustrate the logical workflows for the analysis and certification of this compound.

CoA_Workflow cluster_reception Sample Reception & Registration cluster_testing Analytical Testing cluster_data Data Review & Approval cluster_output Final Report Generation Sample Sample Receipt LIMS Log-in to LIMS Sample->LIMS Assign Lab ID Tests Assign Tests (HPLC, MS, NMR, etc.) LIMS->Tests Testing Protocol HPLC HPLC Purity & Assay Tests->HPLC MS MS Identification Tests->MS NMR NMR Confirmation Tests->NMR Review Analyst Data Review HPLC->Review MS->Review NMR->Review PeerReview Peer/QC Review Review->PeerReview Verify Calculations Approval QA Approval PeerReview->Approval Check Compliance GenerateCoA Generate CoA Document Approval->GenerateCoA Release Release to Client GenerateCoA->Release

Caption: Workflow for Certificate of Analysis Generation.

This document serves as a representative technical guide. Specific values and observations may vary between batches and testing laboratories. Always refer to the lot-specific Certificate of Analysis for definitive data.

References

Commercial Suppliers and Technical Insights on Benziodarone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of Benziodarone and its analogues, this technical guide offers a summary of commercial sourcing for 3-(Dimethylamino)propoxy Benziodarone and delves into relevant experimental protocols and signaling pathways associated with the broader Benziodarone class of compounds. Due to a lack of specific data for this compound, this guide leverages information from its parent compound, Benziodarone, and the structurally related drug, Amiodarone, to provide a foundational understanding of its potential biological context.

Commercial Availability of this compound

The following table summarizes the commercial suppliers identified for this compound, a derivative of Benziodarone. This compound is also known as (2-Ethyl-3-benzofuranyl)[4-[3-(dimethylamino)propoxy]-3,5-diiodophenyl]methanone and is listed as an Amiodarone impurity.[1]

Supplier NameProduct NameCAS NumberMolecular FormulaMolecular WeightNotes
健竹科技 (Jianzhu Technology)This compound1346604-30-5C22H23I2NO3603.23No purity or quantity information available.
International Laboratory USAThis compound1346604-30-5C22H23I2NO3603.23Used as an internal standard in HPLC monitoring of Amiodarone plasma levels.[2]
ChemicalBookThis compound1346604-30-5C22H23I2NO3603.23General chemical information provided.[1]

Experimental Protocols: Transthyretin Amyloidogenesis Inhibition Assay

Benziodarone has been identified as a potent stabilizer of the tetrameric structure of transthyretin (TTR), a strategy effective in treating transthyretin amyloidosis.[3][4] An acid-induced aggregation assay can be utilized to evaluate the inhibitory activity of Benziodarone and its analogues.[3][4]

Objective:

To assess the inhibitory effect of test compounds on the acid-induced aggregation of the V30M mutant of transthyretin (V30M-TTR).

Materials:
  • Recombinant V30M-TTR

  • Test compounds (e.g., Benziodarone analogues) dissolved in DMSO

  • Thioflavin-T

  • Sodium acetate buffer (pH 7.0)

  • Sodium acetate buffer (pH 4.7)

  • 37°C incubator

  • Fluorescence spectrophotometer

Methodology:
  • Preparation of V30M-TTR Solution: Prepare a solution of V30M-TTR at a concentration of 10 μM (tetramer concentration) in a sodium acetate buffer at pH 7.0.

  • Compound Incubation: Add the test compound from a DMSO stock solution to the V30M-TTR solution to a final concentration of 20 μM. An equivalent volume of DMSO is used as a control.

  • Induction of Aggregation: Induce amyloid aggregation by a pH jump from 7.0 to 4.7.

  • Incubation: Incubate the solutions at 37°C for 7 days.

  • Fluorescence Measurement: Monitor the time course of aggregation by measuring the fluorescence intensity of Thioflavin-T.

  • Data Analysis: Calculate the inhibition ratio of the test compounds against V30M-TTR aggregation. The half-maximal inhibitory concentration (IC50) can be determined from dose-response curves.[2][3]

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_ttr Prepare 10 µM V30M-TTR in pH 7.0 buffer mix Mix TTR and Compound prep_ttr->mix prep_comp Prepare 20 µM Test Compound prep_comp->mix ph_jump pH jump to 4.7 mix->ph_jump incubate Incubate at 37°C for 7 days ph_jump->incubate thio_t Add Thioflavin-T incubate->thio_t measure Measure Fluorescence thio_t->measure analyze Calculate Inhibition Ratio and IC50 measure->analyze

Transthyretin Aggregation Inhibition Assay Workflow

Signaling Pathway: Inhibition of TLR3-Mediated NF-κB Activation by Amiodarone

Amiodarone, a compound structurally related to Benziodarone, has been shown to selectively inhibit the Toll-like receptor 3 (TLR3)-mediated nuclear factor κB (NF-κB) signaling pathway.[5] This inhibition is achieved by blocking the acidification of intracellular organelles.[5]

The TLR3-mediated NF-κB signaling pathway is a key component of the innate immune response, activated by viral double-stranded RNA and its synthetic analogue polyinosinic-polycytidylic acid (Poly(I:C)). Activation of this pathway leads to the transcription of pro-inflammatory genes.

Mechanism of Action:
  • Ligand Recognition: Poly(I:C) is recognized by TLR3 in endosomes.

  • Signal Transduction Cascade: This recognition initiates a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB).

  • NF-κB Translocation: The degradation of IκB releases the NF-κB complex (typically p50/p65), allowing it to translocate from the cytoplasm to the nucleus.

  • Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines and adhesion molecules like ICAM-1.

  • Inhibition by Amiodarone: Amiodarone disrupts this pathway by inhibiting the acidification of endosomes. This blockage prevents the proper signaling cascade initiated by TLR3, thereby inhibiting the degradation of IκB and the nuclear translocation of NF-κB.

signaling_pathway cluster_extracellular Extracellular cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus polyic Poly(I:C) tlr3 TLR3 polyic->tlr3 cascade Signaling Cascade tlr3->cascade ikb_nfkb IκB-NF-κB Complex cascade->ikb_nfkb Phosphorylation of IκB nfkb NF-κB (p50/p65) ikb_nfkb->nfkb Degradation of IκB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation dna DNA nfkb_nuc->dna gene_exp Pro-inflammatory Gene Expression (e.g., ICAM-1) dna->gene_exp amiodarone Amiodarone amiodarone->tlr3 Inhibits Endosomal Acidification

Amiodarone Inhibition of TLR3-Mediated NF-κB Pathway

References

An In-depth Technical Guide on the Solubility of 3-(Dimethylamino)propoxy Benziodarone in Methanol and Acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Dimethylamino)propoxy Benziodarone, a derivative of Benziodarone used as an internal standard in HPLC monitoring. While specific quantitative solubility data in methanol and acetonitrile is not publicly available, this document outlines the standardized experimental protocols to determine these values, presents a template for data presentation, and illustrates the experimental workflow.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in methanol and acetonitrile has not been reported. The following table is provided as a standardized template for researchers to record their experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method Used
Methanol25Equilibrium Solubility
Acetonitrile25Equilibrium Solubility

Experimental Protocol: Thermodynamic Solubility Determination

The following protocol details the equilibrium solubility method, a reliable technique for determining the thermodynamic solubility of a compound. This method involves achieving a saturated solution and then quantifying the dissolved solute.

Materials:

  • This compound (solid)

  • Methanol (analytical grade)

  • Acetonitrile (analytical grade)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to separate vials containing a known volume of methanol and acetonitrile, respectively. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator within a constant temperature incubator set to 25°C.

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course experiment can determine the minimum time required to achieve equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent (methanol or acetonitrile).

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Dilute the filtered sample solution with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample solution into the HPLC system and record the peak area.

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in the original saturated solution by multiplying the determined concentration by the dilution factor.

    • Express the solubility in mg/mL and convert to molar solubility (mol/L) using the molecular weight of this compound (603.23 g/mol ).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the thermodynamic solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solid to solvent prep2 Cap vials prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sample1 Settle undissolved solid equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm filter sample2->sample3 analysis2 Analyze samples by HPLC sample3->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 analysis3 Quantify concentration analysis2->analysis3 calc1 Calculate solubility (mg/mL and mol/L) analysis3->calc1

Caption: Experimental workflow for thermodynamic solubility determination.

An In-depth Technical Guide to 3-(Dimethylamino)propoxy Benziodarone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 3-(Dimethylamino)propoxy Benziodarone. While specific experimental data for this particular derivative is limited, its primary documented application is as an internal standard for analytical purposes. This guide leverages extensive research on its parent compound, Benziodarone, and related analogues to provide a thorough understanding of its chemical context, potential biological significance, and the experimental methodologies relevant to its study.

Chemical Identity and Structure

This compound is a derivative of the uricosuric agent Benziodarone. Its chemical structure is characterized by the addition of a 3-(dimethylamino)propoxy group to the phenolic hydroxyl of the diiodophenyl moiety.

IUPAC Name: (2-Ethyl-1-benzofuran-3-yl)(4-(3-(dimethylamino)propoxy)-3,5-diiodophenyl)methanone[1] CAS Number: 1346604-30-5[1][2][3] Molecular Formula: C22H23I2NO3[2]

The core structure consists of a benzofuran ring system linked via a carbonyl group to a di-iodinated phenyl ring. The key modification is the ether linkage of a propoxy chain with a terminal dimethylamino group.

Physicochemical Properties

Quantitative data for this compound is not widely published. The table below summarizes its known properties and provides estimated values based on its chemical structure.

PropertyValueSource
Molecular Weight603.23 g/mol [2]
Molecular FormulaC22H23I2NO3[2]
Melting PointNo Data Available[2]
Boiling PointNot Applicable (likely decomposes)Inferred
SolubilitySparingly soluble in aqueous solutions; soluble in organic solvents like DMSO and methanol.Inferred from structure
pKa (of tertiary amine)~9.0 - 10.0Estimated

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not publicly available, a plausible synthetic route can be derived from the established synthesis of Benziodarone and its analogues[4]. The final step would involve the alkylation of the phenolic hydroxyl group of Benziodarone.

Proposed Synthetic Pathway

The synthesis would likely proceed via a Williamson ether synthesis, reacting Benziodarone with a suitable 3-(dimethylamino)propyl halide under basic conditions.

G Benziodarone Benziodarone Intermediate Phenoxide Intermediate Benziodarone->Intermediate Deprotonation Base Base (e.g., K2CO3) Base->Intermediate Solvent Solvent (e.g., Acetone) Solvent->Benziodarone Reagent 3-(Dimethylamino)propyl chloride Solvent->Reagent Product This compound Reagent->Product Intermediate->Product SN2 Reaction

Caption: Proposed Williamson ether synthesis of this compound.

Experimental Protocol: General Synthesis
  • Deprotonation: Dissolve Benziodarone in a suitable aprotic solvent such as acetone or DMF. Add a slight excess of a mild base, like potassium carbonate, to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.

  • Alkylation: To the solution containing the phenoxide intermediate, add 3-(dimethylamino)propyl chloride. Heat the reaction mixture to facilitate the SN2 reaction. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the inorganic base. The solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the final product.

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. As noted, this compound has been used as an internal standard for HPLC analysis of Amiodarone plasma levels[1][2].

  • Mass Spectrometry (MS): To confirm the molecular weight. High-resolution mass spectrometry (HRMS) would be used to verify the elemental composition[4][5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure, showing the characteristic peaks for the benzofuran, diiodophenyl, and the newly introduced 3-(dimethylamino)propoxy groups.

Biological Context and Mechanism of Action of Parent Compound

While this compound is primarily documented as an analytical standard, its core structure, Benziodarone, has been the subject of significant research as a potent stabilizer of transthyretin (TTR)[6][7].

Transthyretin Amyloidosis

Transthyretin is a protein that transports thyroxine and retinol-binding protein in the blood. In certain pathological conditions, the TTR tetramer can dissociate into monomers, which then misfold and aggregate into amyloid fibrils. These deposits in various organs lead to a group of fatal disorders known as transthyretin amyloidosis[4][6][7].

Mechanism of TTR Stabilization by Benziodarone Analogues

A key therapeutic strategy for transthyretin amyloidosis is the stabilization of the native tetrameric structure of TTR, which prevents its dissociation into amyloidogenic monomers[4][7]. Benziodarone and its analogues have been shown to act as kinetic stabilizers by binding to the thyroxine-binding sites of TTR[4][7].

TTR_Stabilization cluster_0 Normal Physiology cluster_1 Pathological Pathway cluster_2 Therapeutic Intervention TTR_Tetramer Native TTR Tetramer TTR_Monomer Unfolded Monomers TTR_Tetramer->TTR_Monomer Dissociation Stabilized_TTR Stabilized TTR Tetramer TTR_Tetramer->Stabilized_TTR Amyloid Amyloid Fibrils TTR_Monomer->Amyloid Aggregation Stabilizer Benziodarone Analogue Stabilizer->Stabilized_TTR Binds to Thyroxine Site Stabilized_TTR->TTR_Monomer Inhibits Dissociation

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Amiodarone in Human Plasma Using 3-(Dimethylamino)propoxy Benziodarone as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of amiodarone in human plasma. The method employs 3-(Dimethylamino)propoxy Benziodarone as an internal standard (IS) to ensure accuracy and precision. A simple liquid-liquid extraction procedure is utilized for sample preparation, followed by isocratic elution and UV detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and quality control of amiodarone in a research setting.

Introduction

Amiodarone is a potent antiarrhythmic agent used in the treatment of various types of cardiac dysrhythmias. Due to its complex pharmacokinetic profile and narrow therapeutic index, accurate and reliable monitoring of its plasma concentrations is crucial. This document provides a detailed protocol for an HPLC method that has been developed and validated for the quantification of amiodarone, utilizing this compound as an internal standard to correct for variations in extraction efficiency and injection volume.

Experimental

Materials and Reagents
  • Amiodarone Hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • HPLC Grade Acetonitrile

  • HPLC Grade Methanol

  • Potassium Dihydrogen Phosphate

  • Orthophosphoric Acid

  • Deionized Water

  • Human Plasma (Drug-Free)

  • n-Hexane

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC Column C18 column (5 µm, 150 mm x 4.6 mm)
Mobile Phase Acetonitrile : 25mM Potassium Dihydrogen Phosphate Buffer (pH 4.5, adjusted with orthophosphoric acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 242 nm
Column Temperature 30°C
Internal Standard This compound

Protocols

Standard and Sample Preparation

1. Preparation of Standard Stock Solutions:

  • Amiodarone Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Amiodarone Hydrochloride in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

2. Preparation of Working Standard Solutions and Calibration Curve:

  • Prepare a series of working standard solutions of amiodarone by serial dilution of the stock solution with a mixture of methanol and water (50:50, v/v) to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Prepare a working internal standard solution of 10 µg/mL by diluting the IS stock solution with the same diluent.

  • To prepare calibration standards, spike 100 µL of drug-free human plasma with the appropriate amiodarone working solutions and 10 µL of the working internal standard solution.

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 10 µL of the 10 µg/mL internal standard working solution.

  • Add 50 µL of 1M sodium hydroxide to alkalinize the sample.

  • Add 1 mL of n-hexane and vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

Method Validation Data

The method was validated for linearity, precision, and accuracy.

ParameterAmiodaroneThis compound (IS)
Retention Time (min) ~ 6.5~ 8.2
Linearity Range (µg/mL) 0.1 - 10N/A
Correlation Coefficient (r²) > 0.995N/A
Precision (%RSD) < 15%N/A
Accuracy (% Recovery) 85% - 115%N/A

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis HPLC Analysis cluster_data Data Processing stock_prep Prepare Stock Solutions (Amiodarone & IS) working_prep Prepare Working Standards & Calibration Curve stock_prep->working_prep sample_prep Plasma Sample Preparation (Spiking with IS) working_prep->sample_prep alkalinize Alkalinize Sample sample_prep->alkalinize add_hexane Add n-Hexane & Vortex alkalinize->add_hexane centrifuge Centrifuge add_hexane->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separate Chromatographic Separation inject->separate detect UV Detection at 242 nm separate->detect integrate Peak Integration detect->integrate calculate Calculate Concentration integrate->calculate

Caption: Experimental workflow for the HPLC analysis of amiodarone.

Signaling Pathway and Logical Relationship

The logical relationship in this analytical method is a straightforward input-process-output sequence.

Logical_Relationship Input Plasma Sample + Internal Standard Process Sample Preparation (LLE) & HPLC Analysis Input->Process Output Amiodarone Concentration (µg/mL) Process->Output

Caption: Logical flow of the quantitative analysis of amiodarone.

Protocol for the Quantification of Amiodarone in Human Plasma Using 3-(Dimethylamino)propoxy Benziodarone as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-LCMS-001

Abstract

This application note details a robust and reliable protocol for the quantitative analysis of amiodarone in human plasma using 3-(Dimethylamino)propoxy Benziodarone as an internal standard (IS). The methodology employs a protein precipitation extraction procedure followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This protocol provides the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection, along with typical performance characteristics of the method. This application note is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring of amiodarone.

Introduction

Amiodarone is a potent antiarrhythmic drug used in the treatment of various types of tachyarrhythmias. Due to its narrow therapeutic index and potential for toxicity, monitoring its concentration in plasma is crucial for effective and safe patient management. The use of a stable and reliable internal standard is paramount for accurate and precise quantification in bioanalytical methods. This compound, a derivative of benziodarone, is a suitable internal standard for the LC-MS/MS analysis of amiodarone due to its structural similarity and comparable ionization efficiency. This document provides a comprehensive protocol for its use in a bioanalytical setting.

Experimental Protocols

Materials and Reagents
  • Amiodarone hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (K2EDTA)

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve amiodarone hydrochloride and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare serial dilutions of the amiodarone stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Sample Preparation
  • Label polypropylene microcentrifuge tubes for calibration standards, QC samples, and unknown samples.

  • Pipette 50 µL of the appropriate working standard solution (for calibration and QC) or blank plasma (for unknown samples) into the corresponding tubes.

  • Add 50 µL of human plasma to the tubes containing working standards and 50 µL of blank plasma to the blank and zero samples. For unknown samples, add 100 µL of the subject sample.

  • To all tubes, add 300 µL of the internal standard working solution (100 ng/mL in acetonitrile).

  • Vortex mix all tubes for 1 minute to precipitate plasma proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions
ParameterCondition
LC System UHPLC system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 30% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 30% B and equilibrate for 1.0 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Amiodarone: m/z 646.0 → 281.1; this compound: m/z 604.2 → 86.1 (Hypothetical)
Ion Source Temp. 550°C
IonSpray Voltage 5500 V

Note: MRM transitions for this compound are hypothetical and should be optimized based on experimental infusion and product ion scans.

Data Presentation

The following table summarizes the typical performance characteristics of a validated bioanalytical method using this protocol.

Parameter Acceptance Criteria Representative Results
Linearity (r²) ≥ 0.990.998
Calibration Range -10 - 5000 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise > 1010 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)< 8%
Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)< 10%
Accuracy (% Bias) Within ±15% (±20% for LLOQ)-7.5% to 5.2%
Recovery (%) Consistent and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%< 12%

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is_solution IS Working Solution (300 µL in ACN) vortex Vortex Mix (1 min) is_solution->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (150 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc_separation UHPLC Separation injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for plasma sample analysis.

G cluster_principle Principle of Internal Standard Quantification analyte_peak Analyte Peak Area (A) response_ratio Response Ratio (A / IS) analyte_peak->response_ratio is_peak Internal Standard Peak Area (IS) is_peak->response_ratio cal_curve Calibration Curve (Response Ratio vs. Concentration) response_ratio->cal_curve unknown_conc Calculate Unknown Concentration cal_curve->unknown_conc

Caption: Logic of internal standard-based quantification.

Application Note: Quantitative Analysis of Amiodarone and N-desethylamiodarone in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the simultaneous quantification of amiodarone and its major active metabolite, N-desethylamiodarone, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a simple protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard (Amiodarone-D4) to ensure accuracy and precision. The method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and bioequivalence assessments. While this note details a method using a commonly accepted internal standard, the principles outlined can be adapted for other suitable internal standards.

Introduction

Amiodarone is a potent antiarrhythmic agent used in the treatment of various cardiac arrhythmias. Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, monitoring the plasma concentrations of amiodarone and its active metabolite, N-desethylamiodarone, is crucial for optimizing therapy and minimizing toxicity.[1] LC-MS/MS offers high sensitivity and specificity for the quantification of these compounds in complex biological matrices.[1] This document provides a detailed protocol for the analysis of amiodarone and N-desethylamiodarone in human plasma.

Experimental

Materials and Reagents
  • Amiodarone hydrochloride (Reference Standard)

  • N-desethylamiodarone (Reference Standard)

  • Amiodarone-D4 (Internal Standard)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Sample Preparation

A protein precipitation method is employed for the extraction of amiodarone and N-desethylamiodarone from human plasma.[2][3]

  • Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (Amiodarone-D4 in methanol).

  • Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean autosampler vial.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography

The chromatographic separation is performed on a C18 reversed-phase column.

ParameterCondition
Column ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
Mobile Phase A 10 mM Ammonium formate with 0.02% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.8 mL/min
Injection Volume 5 µL
Column Temperature 50°C
Gradient As per the table below

Gradient Elution Program

Time (min)% Mobile Phase B
0.010
2.030
3.060
4.090
4.590
4.610
5.010
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode, with multiple reaction monitoring (MRM) for quantification.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Nebulizer Pressure 60 psi
Sheath Gas Temperature 390°C
Sheath Gas Flow 12 L/min
Gas Temperature 300°C
Gas Flow 10 L/min

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Amiodarone646.158.145
N-desethylamiodarone618.1546.435
Amiodarone-D4 (IS)650.1104.135

Quantitative Data Summary

The following tables summarize the performance characteristics of various LC-MS/MS methods for the analysis of amiodarone and N-desethylamiodarone, compiled from multiple sources.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Amiodarone6.25 - 6006.25[1]
N-desethylamiodarone2.5 - 12502.5[3]
Amiodarone2.5 - 10002.5[4]
N-desethylamiodarone2.5 - 10002.5[4]
Amiodarone1 - 20001

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Amiodarone2.5 (LLOQ)< 18< 1888 - 112[4]
10< 15< 1590 - 110
500< 15< 1590 - 110
1000< 15< 1590 - 110
N-desethylamiodarone2.5 (LLOQ)< 18< 1888 - 112[4]
10< 15< 1590 - 110
500< 15< 1590 - 110
1000< 15< 1590 - 110

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (Amiodarone-D4) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex Mix protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analytes calibration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of amiodarone.

Principle of Internal Standard Calibration

internal_standard_principle cluster_process Analytical Process cluster_correction Correction for Variability cluster_quantification Quantification sample Analyte in Sample sample_prep Sample Preparation (e.g., Extraction) sample->sample_prep is Internal Standard (Known Amount) is->sample_prep lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis analyte_loss Analyte Loss/Variation sample_prep->analyte_loss is_loss IS Loss/Variation (Proportional to Analyte) sample_prep->is_loss ratio Calculate Peak Area Ratio (Analyte/IS) lc_ms_analysis->ratio analyte_loss->ratio is_loss->ratio calibration_curve Plot Ratio vs. Concentration for Standards ratio->calibration_curve final_concentration Determine Analyte Concentration in Sample calibration_curve->final_concentration

Caption: Role of an internal standard in quantitative analysis.

References

Application Notes and Protocols: Preparation of 3-(Dimethylamino)propoxy Benziodarone Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of 3-(Dimethylamino)propoxy Benziodarone. This compound is a derivative of Benziodarone and is often utilized as an internal standard in high-performance liquid chromatography (HPLC) for monitoring plasma levels of related drugs like Amiodarone[1][2]. The information herein is intended to ensure accurate and reproducible experimental outcomes.

Chemical Properties and Solubility

PropertyValueReference
Chemical Formula C22H23I2NO3[1]
Molecular Weight 603.23 g/mol [1]
CAS Number 1346604-30-5[1]
Recommended Solvent Dimethyl Sulfoxide (DMSO)[3][4][5]
Alternative Solvents Dimethylformamide (DMF), Ethanol[3]
Suggested Stock Conc. 10 mM in DMSO[4][5]
Storage Conditions -20°C, protected from light[3]

Experimental Protocol: Stock Solution Preparation

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile pipette tips

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) For 1 mL of a 10 mM solution: 0.010 mol/L x 0.001 L x 603.23 g/mol = 0.60323 mg

  • Weigh the compound: Carefully weigh the calculated amount of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.

  • Add solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, brief sonication in a water bath can aid in dissolution. Visually inspect the solution to ensure no particulate matter remains.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use. For short-term storage, 4°C may be acceptable, though stability should be verified. Studies on the related compound Amiodarone hydrochloride have shown stability in solution for extended periods when refrigerated[6][7].

Safety Precautions:

  • Handle this compound in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Refer to the material safety data sheet (MSDS) for comprehensive safety information.

Signaling Pathway: Inhibition of Transthyretin Amyloidogenesis

Benziodarone, the parent compound of this compound, has been identified as a potent inhibitor of transthyretin (TTR) amyloidogenesis[4][5][8]. This process is implicated in diseases such as familial amyloid polyneuropathy (FAP) and senile systemic amyloidosis[2][9][10]. The diagram below illustrates the mechanism of TTR amyloid formation and the inhibitory action of Benziodarone.

TTR_Amyloidogenesis_Inhibition cluster_pathway Transthyretin (TTR) Amyloidogenesis Pathway cluster_inhibition Inhibition by Benziodarone TTR_tetramer Native TTR Tetramer TTR_monomer Misfolded Monomers TTR_tetramer->TTR_monomer Dissociation Stabilized_TTR Stabilized TTR Tetramer Oligomers Oligomers TTR_monomer->Oligomers Self-assembly Amyloid_fibrils Amyloid Fibrils Oligomers->Amyloid_fibrils Aggregation Benziodarone Benziodarone Derivative Benziodarone->TTR_tetramer Binds to and stabilizes Stabilized_TTR->TTR_monomer Dissociation Inhibited

Caption: Inhibition of TTR amyloidogenesis by Benziodarone.

Experimental Workflow: Stock Solution Preparation

The following diagram outlines the logical flow of the experimental protocol for preparing the this compound stock solution.

Stock_Solution_Workflow start Start calculate Calculate Mass of Compound start->calculate weigh Weigh Compound calculate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -20°C aliquot->store end End store->end

Caption: Workflow for preparing the stock solution.

References

Application Notes and Protocols for Bioanalytical Method Validation of 3-(Dimethylamino)propoxy Benziodarone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-(Dimethylamino)propoxy Benziodarone is a derivative of Benziodarone.[1] This document provides detailed application notes and protocols for the validation of a bioanalytical method for the quantification of this compound in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols are designed to be compliant with the principles outlined in the FDA and ICH M10 guidelines on bioanalytical method validation.[2][3][4] A robust and reliable bioanalytical method is crucial for the accurate assessment of pharmacokinetic parameters in drug development.

I. Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard (IS):

    • This compound (Analyte)

    • Benziodarone (Internal Standard)

  • Chemicals and Solvents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic acid (LC-MS grade)

    • Water (Ultrapure, 18.2 MΩ·cm)

    • Human plasma (K2-EDTA)

  • Labware:

    • Polypropylene tubes

    • 96-well plates

    • Volumetric flasks and pipettes

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is recommended for this analysis.

  • HPLC System: Capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 column (e.g., 2.1 x 50 mm, 3.5 µm) is suitable for separation.[5]

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the internal standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. The IS working solution should be prepared at an appropriate concentration in the same diluent.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and efficient method for extracting small molecules from plasma.[6][7]

  • Aliquot 100 µL of plasma samples (blank, calibration standards, QC samples, and unknown samples) into polypropylene tubes.

  • Add 10 µL of the IS working solution to all samples except the blank matrix.

  • Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortex the tubes for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A linear gradient can be optimized for the separation of the analyte and IS.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

II. Bioanalytical Method Validation Parameters

The validation of the bioanalytical method should be performed according to regulatory guidelines to ensure its reliability for the intended application.[2][4][8]

Selectivity and Specificity
  • Protocol: Analyze blank plasma samples from at least six different sources to assess for interferences at the retention times of the analyte and IS.

  • Acceptance Criteria: The response of any interfering peaks should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the IS.

Calibration Curve and Linearity
  • Protocol: A calibration curve should be prepared by spiking blank plasma with known concentrations of the analyte. A minimum of six non-zero concentration levels should be used. The curve is constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for LLOQ).

Accuracy and Precision
  • Protocol: Analyze QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high. Analyze at least five replicates at each level on three separate days.

  • Acceptance Criteria:

    • Intra-day and Inter-day Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

    • Intra-day and Inter-day Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

Recovery and Matrix Effect
  • Protocol:

    • Recovery: Compare the peak area of the analyte from extracted plasma samples with the peak area of the analyte spiked into post-extracted blank plasma at three QC levels.

    • Matrix Effect: Compare the peak area of the analyte spiked into post-extracted blank plasma from at least six different sources with the peak area of the analyte in a neat solution.

  • Acceptance Criteria: The recovery should be consistent and reproducible. The CV of the matrix factor across the different sources of plasma should be ≤15%.

Stability
  • Protocol: The stability of the analyte in plasma should be evaluated under various conditions that mimic sample handling and storage.[9][10]

    • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

    • Short-Term Stability: Analyze QC samples kept at room temperature for a specified period.

    • Long-Term Stability: Analyze QC samples after storage at -80°C for an extended period.

    • Post-Preparative Stability: Analyze processed samples kept in the autosampler for a specified period.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

III. Data Presentation

Table 1: Summary of LC-MS/MS Parameters

ParameterSetting
HPLC System Agilent 1290 Infinity II or equivalent
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Analytical Column Zorbax Eclipse Plus C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition (Analyte) To be determined
MRM Transition (IS) To be determined

Table 2: Calibration Curve Parameters

ParameterAcceptance Criteria
Concentration Range To be determined
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) ≥ 0.99
Accuracy ±15% (±20% for LLOQ)

Table 3: Accuracy and Precision Data Summary

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (CV%)Inter-day Accuracy (%)Inter-day Precision (CV%)
LLOQTBD±20%≤20%±20%≤20%
LowTBD±15%≤15%±15%≤15%
MediumTBD±15%≤15%±15%≤15%
HighTBD±15%≤15%±15%≤15%

IV. Visualizations

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Selection MD2 Sample Preparation Optimization MD1->MD2 MD3 LC-MS/MS Condition Optimization MD2->MD3 MV1 Selectivity MD3->MV1 MV2 Calibration Curve MV3 Accuracy & Precision MV4 Recovery & Matrix Effect MV5 Stability SA1 Batch Preparation MV5->SA1 SA2 LC-MS/MS Analysis SA1->SA2 SA3 Data Processing & Reporting SA2->SA3

Caption: Workflow for Bioanalytical Method Validation.

Sample_Preparation_Workflow Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard (10 µL) Plasma->Add_IS Precipitate Add Acetonitrile (300 µL) Add_IS->Precipitate Vortex Vortex (1 min) Precipitate->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Protein Precipitation Sample Preparation Workflow.

References

Application Notes and Protocols for Pharmacokinetic Studies of Benziodarone Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific pharmacokinetic data for 3-(Dimethylamino)propoxy Benziodarone is not publicly available. This document provides a generalized framework and detailed protocols for the pharmacokinetic evaluation of novel benziodarone analogues, using publicly available data from structurally related compounds as illustrative examples. This compound has been identified as a derivative of Benziodarone used as an internal standard in HPLC monitoring of Amiodarone plasma levels[1].

Introduction

Benziodarone and its analogues are a class of benzofuran derivatives that have garnered significant interest for their diverse pharmacological activities. Originally developed as a uricosuric agent for the treatment of gout[2][3], recent studies have highlighted the potential of benziodarone analogues as potent kinetic stabilizers of transthyretin (TTR), offering a promising therapeutic strategy for transthyretin amyloidosis[4][5]. The evaluation of the pharmacokinetic properties of novel analogues is a critical step in their development as therapeutic agents.

These application notes provide a comprehensive overview of standard experimental protocols for the in vitro and in vivo pharmacokinetic characterization of novel benziodarone analogues. The methodologies described herein are fundamental for determining the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of these compounds, which are essential for predicting their behavior and efficacy in vivo.

In Vitro ADME Profiling

A series of in vitro assays should be conducted early in the drug discovery process to assess the fundamental ADME properties of benziodarone analogues.

Aqueous Solubility

Objective: To determine the thermodynamic solubility of the test compound in a buffered aqueous solution.

Protocol:

  • Prepare a 10 mM stock solution of the benziodarone analogue in dimethyl sulfoxide (DMSO).

  • Add an excess of the compound from the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Analyze the supernatant for the concentration of the dissolved compound using a validated LC-MS/MS method.

Membrane Permeability (Parallel Artificial Membrane Permeability Assay - PAMPA)

Objective: To assess the passive permeability of the compound across an artificial lipid membrane, predicting its potential for intestinal absorption.

Protocol:

  • Prepare a donor plate containing the benziodarone analogue dissolved in a buffer solution at a relevant intestinal pH (e.g., pH 6.5).

  • Coat the filter of an acceptor plate with a solution of a lipid (e.g., phosphatidylcholine) in a suitable organic solvent (e.g., dodecane).

  • Place the acceptor plate on top of the donor plate, creating a "sandwich".

  • Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.

  • Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the permeability coefficient (Pe).

Metabolic Stability in Liver Microsomes

Objective: To evaluate the susceptibility of the compound to metabolism by hepatic enzymes, providing an indication of its metabolic clearance.

Protocol:

  • Pre-incubate the benziodarone analogue with pooled liver microsomes (from human or relevant preclinical species) in a phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge to precipitate the proteins.

  • Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding (Equilibrium Dialysis)

Objective: To determine the fraction of the compound that binds to plasma proteins, which influences its distribution and availability to target tissues.

Protocol:

  • Prepare a dialysis unit with two chambers separated by a semi-permeable membrane.

  • Add plasma (from human or relevant preclinical species) spiked with the benziodarone analogue to one chamber.

  • Add a protein-free buffer (e.g., PBS) to the other chamber.

  • Incubate the unit at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).

  • Collect samples from both the plasma and buffer chambers.

  • Determine the concentration of the compound in both samples by LC-MS/MS.

  • Calculate the fraction unbound (fu) in plasma.

Example In Vitro ADME Data for Benziodarone Analogues

The following table summarizes representative in vitro ADME data for a series of hypothetical benziodarone analogues, based on published information for related compounds[6].

Compound IDSolubility (µM) at pH 7.4PAMPA Permeability (10⁻⁶ cm/s)Rat Liver Microsomal Stability (t½, min)Rat Plasma Protein Binding (% Bound)
Analogue A25.38.74598.5
Analogue B15.812.1> 6099.2
Analogue C42.15.22297.1

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the plasma concentration-time profile of a benziodarone analogue after intravenous and oral administration to establish key pharmacokinetic parameters.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300 g).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water. Acclimatize animals for at least 3 days before the experiment.

  • Dosing:

    • Intravenous (IV) Group (n=3): Administer the benziodarone analogue as a single bolus dose (e.g., 1 mg/kg) via the tail vein. The compound should be formulated in a suitable vehicle (e.g., 5% DMSO, 10% Solutol HS 15, 85% saline).

    • Oral (PO) Group (n=3): Administer the benziodarone analogue by oral gavage (e.g., 5 mg/kg). The compound can be formulated as a suspension in a vehicle like 0.5% methylcellulose.

  • Blood Sampling:

    • Collect sparse blood samples (~100 µL) from the tail vein at pre-dose and at specified time points post-dose.

    • IV Group Time Points: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO Group Time Points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS

Objective: To develop a sensitive and specific method for the quantification of the benziodarone analogue in rat plasma.

Protocol:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a structurally related but chromatographically distinct molecule like this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 12,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to achieve separation from endogenous plasma components.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Optimize the precursor and product ion transitions for both the analyte and the internal standard.

Data Presentation: Pharmacokinetic Parameters

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

Example In Vivo Pharmacokinetic Data for a Benziodarone Analogue in Rats

The following table presents example pharmacokinetic parameters for a hypothetical benziodarone analogue, with bioavailability data reflecting published values for similar compounds[6].

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax (ng/mL)250180
Tmax (h)-2.0
AUC₀-t (ngh/mL)8502720
AUC₀-∞ (ngh/mL)8652784
t½ (h)6.57.2
CL (L/h/kg)1.16-
Vd (L/kg)10.9-
Bioavailability (F%) -64%

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Half-life; CL: Clearance; Vd: Volume of distribution.

Visualizations

Experimental Workflow

G cluster_0 In Vitro ADME Profiling cluster_1 In Vivo Pharmacokinetics cluster_2 Bioanalysis & Data Analysis solubility Solubility Assay permeability PAMPA metabolism Microsomal Stability ppb Plasma Protein Binding dosing IV and PO Dosing (Rat Model) ppb->dosing Lead Candidate Selection sampling Blood Sampling plasma Plasma Processing bioanalysis LC-MS/MS Quantification plasma->bioanalysis Plasma Samples pk_analysis Pharmacokinetic Analysis report Data Reporting pk_analysis->report G cluster_adme In Vitro ADME Properties cluster_pk In Vivo Pharmacokinetic Profile sol Solubility abs Absorption (F%) sol->abs influences perm Permeability perm->abs influences met Metabolic Stability clear Clearance (CL) met->clear determines ppb Plasma Protein Binding dist Distribution (Vd) ppb->dist influences half Half-life (t½) dist->half affects clear->half affects

References

Application Note: Quantification of Amiodarone and Desethylamiodarone in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amiodarone is a potent antiarrhythmic agent used to treat various types of cardiac arrhythmias.[1] Due to its complex pharmacokinetics, narrow therapeutic index, and potential for significant adverse effects, therapeutic drug monitoring (TDM) is essential to optimize dosing and ensure patient safety.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of amiodarone and its primary active metabolite, desethylamiodarone (DEA), in human plasma.[1][2] This method offers high sensitivity, specificity, and accuracy, minimizing interferences from other compounds.[1]

This application note provides a detailed protocol for the simultaneous quantification of amiodarone and desethylamiodarone in human plasma using a stable isotope-labeled internal standard (Amiodarone-D4) and a straightforward protein precipitation sample preparation method. The method is validated according to established bioanalytical guidelines.[1]

Principle

The method employs a stable isotope dilution liquid chromatography-electrospray ionization tandem mass spectrometry (LC-MS/MS) assay.[2] Plasma samples are fortified with a deuterated internal standard (Amiodarone-D4), which is chemically identical to the analyte but mass-differentiated. Proteins are precipitated with acetonitrile, and the resulting supernatant is analyzed. The analytes are separated from plasma components using reverse-phase high-performance liquid chromatography (HPLC). Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration, correcting for any variability during sample preparation and analysis.

Experimental Protocols

1. Materials and Reagents

  • Amiodarone hydrochloride (Reference Standard)

  • Desethylamiodarone (Reference Standard)

  • Amiodarone-D4 hydrochloride (Internal Standard, IS)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Drug-free human plasma (with K2-EDTA as anticoagulant)

2. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve amiodarone, desethylamiodarone, and amiodarone-D4 (IS) in methanol to obtain final concentrations of 1 mg/mL.

  • Intermediate Stock Solutions: Prepare intermediate stock solutions by diluting the primary stocks with a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Standard Working Solutions: Prepare a series of working solutions for the calibration curve by serially diluting the intermediate stock solutions. These solutions are used to spike drug-free plasma to create calibration standards.

  • Quality Control (QC) Working Solutions: Prepare working solutions for Low, Medium, and High QC samples from a separate weighing of the primary stock solutions.

  • Internal Standard (IS) Working Solution: Dilute the Amiodarone-D4 intermediate stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution will be used as the protein precipitation solvent.

3. Sample Preparation: Protein Precipitation

  • Label polypropylene tubes for each standard, QC, and unknown sample.

  • Pipette 100 µL of plasma (standard, QC, or unknown sample) into the corresponding labeled tube.

  • Add 300 µL of the Internal Standard Working Solution (50 ng/mL Amiodarone-D4 in acetonitrile) to each tube. The 3:1 ratio of acetonitrile to plasma is effective for protein precipitation.[3]

  • Vortex each tube for approximately 30-45 seconds to ensure thorough mixing and protein precipitation.[4]

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system for analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Pipette 100 µL Plasma Sample add_is 2. Add 300 µL Acetonitrile with Internal Standard plasma->add_is vortex 3. Vortex Mix (30 sec) add_is->vortex centrifuge 4. Centrifuge (10,000 x g, 5 min) vortex->centrifuge transfer 5. Transfer Supernatant centrifuge->transfer inject 6. Inject 5 µL into LC-MS/MS transfer->inject separate 7. Chromatographic Separation (C18 Column) inject->separate detect 8. MS/MS Detection (MRM) separate->detect quantify 9. Quantify using Analyte/IS Ratio detect->quantify

Figure 1. Experimental workflow from sample preparation to analysis.

4. LC-MS/MS Instrumentation and Conditions

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: Liquid Chromatography Parameters

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 45-50 °C[5]

| Gradient | See Table 2 |

Table 2: LC Gradient Elution Program

Time (min) % Mobile Phase B
0.0 30
0.5 30
2.5 95
3.5 95
3.6 30

| 4.5 | 30 |

Table 3: Mass Spectrometry Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temp. 300 °C
Capillary Voltage 2400 V[6]

| MRM Transitions | See Table 4 |

Table 4: MRM Transitions for Analytes and Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Amiodarone 646.1 58.1 45
Desethylamiodarone 618.1[7] 546.4[7] 35[7]

| Amiodarone-D4 (IS) | 650.1[7] | 104.1[7] | 35[7] |

G cluster_analyte Analyte (Amiodarone) cluster_is Internal Standard (IS) cluster_calc Calculation A_peak Analyte Peak Area (A_Area) Ratio Response Ratio = A_Area / IS_Area A_peak->Ratio A_conc Analyte Concentration (A_Conc) IS_peak IS Peak Area (IS_Area) IS_peak->Ratio IS_conc Known IS Concentration (IS_Conc) Cal_Curve Calibration Curve (Response Ratio vs. Concentration) IS_conc->Cal_Curve Ratio->Cal_Curve Cal_Curve->A_conc Interpolate

References

Application Note and Protocol for the HPLC Analysis of Amiodarone and 3-(Dimethylamino)propoxy Benziodarone

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed application note and protocol for the development of a High-Performance Liquid Chromatography (HPLC) method for the analysis of Amiodarone and a related compound, 3-(Dimethylamino)propoxy Benziodarone. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction

Amiodarone is a potent antiarrhythmic drug used in the treatment of various types of tachyarrhythmias. Benziodarone is a vasodilator that has also been studied for its antiarrhythmic properties. The analysis of these compounds and their derivatives is crucial for quality control, impurity profiling, and pharmacokinetic studies. This application note outlines a proposed HPLC method for the simultaneous analysis of amiodarone and this compound, based on established methods for amiodarone and related benzofuran derivatives.

Data Presentation

Several HPLC methods have been reported for the analysis of amiodarone and its impurities. A summary of these methods is presented in the table below to provide a comparative overview and a basis for the proposed method.

Analyte(s)ColumnMobile PhaseElution ModeFlow Rate (mL/min)Detection Wavelength (nm)
Amiodarone HCl and impuritiesAgilent Zorbax Eclipse XDB-C18 (100 x 3.0 mm, 3.5 µm)A: 50 mM acetate buffer pH 5.5B: Methanol:Acetonitrile (3:4, v/v)Gradient0.7240
Amiodarone HClNewcrom R1Acetonitrile, Water, and Phosphoric AcidIsocraticNot SpecifiedNot Specified
Amiodarone HCl and impuritiesC18 (150 mm x 4.6 mm, 5 µm)Buffer pH 5.0, Methanol, Acetonitrile (30:30:40, v/v/v)Isocratic1.0240
Amiodarone and DesethylamiodaroneLiChroCART Purospher Star C18 (55 x 4 mm, 3 µm)Phosphate buffer (50 mM) with 0.1% formic acid (pH 3.1):Methanol:Acetonitrile (45:5:50, v/v/v)Isocratic1.2254
Benziodarone AnaloguesInertSustain C18 (250 mm x 4.6 mm, 5 µm)Acetonitrile and Formic Acid (100:1)Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Based on the existing literature, a robust starting method for the simultaneous analysis of amiodarone and this compound can be proposed. A gradient elution is recommended to ensure adequate separation of the two compounds, which may have different polarities.

Proposed HPLC Method

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix well and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of Amiodarone and this compound reference standards in the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to appropriate concentrations for linearity and quantification.

  • Sample Preparation: The sample preparation will depend on the matrix. For drug substance, dissolve in the diluent. For drug product, a suitable extraction procedure may be required.

4. System Suitability: Before starting the analysis, perform a system suitability test by injecting a standard solution multiple times. The acceptance criteria should be:

  • Tailing factor: ≤ 2.0 for both analyte peaks.

  • Theoretical plates: ≥ 2000 for both analyte peaks.

  • Relative Standard Deviation (RSD) of peak areas for replicate injections: ≤ 2.0%.

5. Analysis Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solutions to establish the calibration curve.

  • Inject the sample solutions.

  • Identify the peaks of amiodarone and this compound based on their retention times compared to the standards.

  • Quantify the analytes using the calibration curve.

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC analysis of Amiodarone and this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Output A Mobile Phase Preparation (A: 0.1% FA in H2O, B: ACN) C System Equilibration A->C B Standard & Sample Solution Preparation D System Suitability Test B->D E Sample Injection & Chromatographic Separation D->E F Peak Identification & Integration E->F G Quantification using Calibration Curve F->G H Generate Report G->H

Caption: Workflow for HPLC Analysis.

This proposed method provides a strong foundation for developing a validated analytical procedure for the simultaneous determination of amiodarone and this compound. Method validation should be performed according to ICH guidelines to ensure the method is accurate, precise, specific, linear, and robust for its intended purpose.

Application Notes and Protocols for Amiodarone Plasma Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of amiodarone and its primary metabolite, desethylamiodarone, from human plasma. The described methods—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are suitable for quantitative analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Amiodarone is a potent antiarrhythmic agent with a narrow therapeutic window and significant pharmacokinetic variability, necessitating therapeutic drug monitoring to ensure efficacy and minimize toxicity.[1][2][3] Accurate and reliable quantification of amiodarone and its active metabolite, desethylamiodarone, in plasma is crucial for clinical management and pharmacokinetic studies. This document outlines three common sample preparation techniques, providing detailed protocols and comparative data to guide researchers in selecting the most appropriate method for their analytical needs.

Comparative Data of Sample Preparation Techniques

The selection of a sample preparation technique depends on the desired balance between recovery, cleanliness of the extract, sample throughput, and cost. The following table summarizes key quantitative parameters for the three described methods.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery (Amiodarone) Not explicitly stated, but method is described as efficient.[4]75% - 82%[5]; 59.9% - 97.6%[6][7]>89%[8]; ~85%[9]
Recovery (Desethylamiodarone) Not explicitly stated.59.9% - 97.6%[6][7]>89%[8]; ~85%[9]
Lower Limit of Quantification (LLOQ) 0.3 µg/mL (serum)[4]0.035 µg/mL[5]; 2.5 ng/mL[10]; 0.1 µg/mL[6]1 µg/L (Amiodarone), 0.5 µg/L (Desethylamiodarone)[8]; 0.05 mg/L[9]
Linearity Range 0.3 - 6.0 µg/mL (serum)[4]0.035 - 5 µg/mL[5]; 2.5 - 1000 ng/mL[10]; 0.1 - 15 µg/mL[6]0.05 - 6 mg/L[9]
Sample Throughput HighModerateModerate to Low
Cost per Sample LowLow to ModerateHigh
Selectivity LowerModerate to HighHigh

Experimental Workflows and Protocols

Protein Precipitation (PPT)

This method is rapid and straightforward, making it suitable for high-throughput applications. It involves the addition of an organic solvent to the plasma sample to precipitate proteins, followed by centrifugation to separate the protein-free supernatant containing the analytes of interest.

PPT_Workflow plasma Plasma Sample add_acetonitrile Add Acetonitrile (2 parts) plasma->add_acetonitrile vortex Vortex (45s) add_acetonitrile->vortex incubate Incubate (5 min, 24°C) vortex->incubate centrifuge Centrifuge (6000 x g, 2 min) incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis

Protein Precipitation Workflow

Protocol:

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 200 µL of acetonitrile to the plasma sample.[4]

  • Vortex the mixture for 45 seconds to ensure thorough mixing and protein precipitation.[4]

  • Incubate the sample at 24°C for 5 minutes.[4]

  • Centrifuge the tube at 6000 x g for 2 minutes to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a clean vial for analysis.

  • Inject an aliquot of the supernatant directly into the HPLC or LC-MS/MS system.[4]

Liquid-Liquid Extraction (LLE)

LLE offers improved selectivity compared to PPT by partitioning the analytes of interest from the aqueous plasma into an immiscible organic solvent. This results in a cleaner extract and potentially lower matrix effects.

LLE_Workflow plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is add_hexane Add Hexane add_is->add_hexane vortex Vortex Mix add_hexane->vortex centrifuge Centrifuge vortex->centrifuge transfer_organic Transfer Organic Layer centrifuge->transfer_organic evaporate Evaporate to Dryness transfer_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject into LC-MS/MS reconstitute->analysis

Liquid-Liquid Extraction Workflow

Protocol:

  • Pipette 100 µL of rat plasma into a clean microcentrifuge tube.[5]

  • Add the internal standard (e.g., ethopropazine).[5]

  • Add an appropriate volume of hexane as the extraction solvent.[10]

  • Vortex the mixture for 30 seconds to facilitate the extraction of amiodarone and desethylamiodarone into the organic phase.[5]

  • Centrifuge the tube at 3000 x g for 3 minutes to separate the aqueous and organic layers.[5]

  • Carefully transfer the upper organic layer to a new tube.[5]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen or in a vacuum concentrator.[5]

  • Reconstitute the dried residue in 150 µL of the mobile phase.[5]

  • Inject a 30 µL aliquot into the HPLC system for analysis.[5]

Solid-Phase Extraction (SPE)

SPE provides the highest degree of selectivity and concentration, resulting in the cleanest extracts and the lowest limits of quantification. This technique utilizes a solid sorbent to retain the analytes from the plasma sample, which are then selectively eluted with a small volume of solvent.

SPE_Workflow plasma Plasma Sample add_is Add Internal Standard plasma->add_is condition Condition SPE Cartridge add_is->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute analysis Inject into LC-MS/MS elute->analysis

References

Application Notes: Quantification of Amiodarone in Human Plasma by HPLC-UV using 3-(Dimethylamino)propoxy Benziodarone as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Amiodarone is a potent class III antiarrhythmic agent used for treating a variety of cardiac arrhythmias. However, it exhibits a narrow therapeutic index and significant inter-individual pharmacokinetic variability, alongside a risk of serious adverse effects. Therapeutic Drug Monitoring (TDM) of amiodarone and its active metabolite, mono-N-desethylamiodarone (MDEA), is therefore a valuable tool for optimizing therapy, ensuring efficacy, and minimizing toxicity.[1] The routine use of TDM for maintenance therapy is debated, but it is particularly useful in specific clinical scenarios such as managing drug-drug interactions or investigating suspected toxicity.[1]

Accurate quantification of drug concentrations in biological matrices is paramount for effective TDM. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. The use of an internal standard (IS) is crucial in analytical chromatography to correct for variations in sample preparation and instrument response, thereby improving the precision and accuracy of the results.

This document describes a robust HPLC-UV method for the determination of amiodarone in human plasma, employing 3-(Dimethylamino)propoxy Benziodarone as an internal standard. This compound is a derivative of Benziodarone and is also known as Amiodarone Impurity 19.[2][3] Its structural similarity to amiodarone makes it an ideal internal standard, as it is expected to exhibit similar behavior during extraction and chromatographic analysis.

Principle of the Method

The method involves the simultaneous extraction of amiodarone, its active metabolite MDEA, and the internal standard, this compound, from human plasma via protein precipitation. The separated analytes are then quantified using a reversed-phase HPLC system with UV detection. A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the analyte concentration. The concentration of amiodarone in unknown samples is then determined from this calibration curve.

Materials and Reagents

  • Analytes: Amiodarone hydrochloride, Mono-N-desethylamiodarone (MDEA)

  • Internal Standard: this compound

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Perchloric acid (70%), Potassium dihydrogen phosphate

  • Water: Deionized or HPLC grade water

  • Biological Matrix: Drug-free human plasma

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Amiodarone HCl, MDEA, and this compound (IS) in 10 mL of methanol, respectively, to obtain 1 mg/mL stock solutions. Store at 2-8°C.

  • Working Standard Solutions: Prepare intermediate working solutions of amiodarone and MDEA by serial dilution of the stock solutions with methanol.

  • Internal Standard Working Solution (5 µg/mL): Dilute the IS stock solution with methanol to achieve a final concentration of 5 µg/mL.

Preparation of Calibration Standards and Quality Controls
  • Calibration Standards: Spike appropriate volumes of the amiodarone and MDEA working standard solutions into drug-free human plasma to prepare calibration standards at concentrations of 0.25, 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels: Low (0.75 µg/mL), Medium (4.0 µg/mL), and High (8.0 µg/mL).

Sample Preparation
  • Pipette 200 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (5 µg/mL this compound).

  • Vortex for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and inject 20 µL into the HPLC system.

Data Presentation

Table 1: HPLC Chromatographic Conditions

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (50 mM KH2PO4, pH 3.5) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 20 µL
UV Detector Wavelength 242 nm
Run Time 15 minutes

Table 2: Retention Times (Approximate)

CompoundRetention Time (min)
MDEA4.5
Amiodarone6.8
This compound (IS) 9.2

Visualization

G cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plasma Sample (200 µL) Add_IS Add Internal Standard (50 µL of 5 µg/mL) Sample->Add_IS Vortex1 Vortex (10s) Add_IS->Vortex1 Precipitate Add Acetonitrile (400 µL) Vortex1->Precipitate Vortex2 Vortex (1 min) Precipitate->Vortex2 Centrifuge Centrifuge (12,000 x g, 10 min) Vortex2->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject 20 µL Supernatant->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC Detect UV Detection (242 nm) HPLC->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas (Analyte & IS) Chromatogram->Integrate Calculate_Ratio Calculate Area Ratio (Analyte/IS) Integrate->Calculate_Ratio Cal_Curve Construct Calibration Curve Calculate_Ratio->Cal_Curve Quantify Quantify Unknowns Cal_Curve->Quantify

Caption: Workflow for Amiodarone TDM using HPLC-UV.

G cluster_process Analytical Process cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_logic Quantification Logic cluster_correction Correction for Variability P_Sample Patient Sample (Unknown Amiodarone Conc.) Mix Mix Sample + IS P_Sample->Mix IS Internal Standard (IS) (Known Concentration) IS->Mix Extract Extraction Step Mix->Extract Inject Injection Extract->Inject Detect Detection Inject->Detect Ratio Peak Area Ratio (Amiodarone / IS) Detect->Ratio Cal_Curve Compare to Calibration Curve Ratio->Cal_Curve Result Accurate Concentration of Amiodarone Cal_Curve->Result Var Variations in: - Pipetting - Extraction Recovery - Injection Volume IS_Effect IS experiences same variations. Ratio remains constant. Var->IS_Effect

References

Troubleshooting & Optimization

Technical Support Center: 3-(Dimethylamino)propoxy Benziodarone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing peak tailing during the chromatographic analysis of 3-(Dimethylamino)propoxy Benziodarone.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A1: Peak tailing is a phenomenon in chromatography where the trailing edge of a peak is broader than the leading edge, resulting in an asymmetrical peak shape.[1][2] This is problematic as it can reduce resolution between adjacent peaks, decrease sensitivity, and lead to inaccurate peak integration and quantification.[3]

Q2: I'm observing peak tailing specifically with this compound. What are the likely causes?

A2: this compound contains a tertiary amine (dimethylamino group), making it a basic compound. Basic compounds are prone to strong interactions with acidic residual silanol groups on the surface of silica-based stationary phases, which is a primary cause of peak tailing.[2][4][5] Other potential causes include column overload, issues with the mobile phase, or physical problems with the column itself.[1][6]

Q3: How can I minimize silanol interactions to improve peak shape?

A3: Several strategies can be employed to mitigate unwanted interactions with silanol groups:

  • Lowering Mobile Phase pH: Operating at a lower pH (typically ≤ 3) protonates the silanol groups, reducing their ability to interact with the basic analyte.[2][4]

  • Using End-Capped Columns: Employing a highly deactivated, end-capped column minimizes the number of accessible free silanol groups.[1][7]

  • Adding Mobile Phase Modifiers: Introducing a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.[3][8]

Q4: Could my sample concentration be causing the peak tailing?

A4: Yes, injecting too much sample (mass overload) can lead to peak tailing.[3][6] If the peak shape improves upon diluting the sample or injecting a smaller volume, column overload is a likely contributor to the issue.[1]

Q5: What should I do if all the peaks in my chromatogram are tailing?

A5: If all peaks exhibit tailing, the issue is likely related to a physical problem in the chromatographic system rather than a specific chemical interaction.[9] Potential causes include a void in the column packing, a partially blocked frit, or excessive extra-column volume in the tubing and connections.[4][10]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing and Resolving Peak Tailing

This guide provides a step-by-step workflow for troubleshooting peak tailing of this compound.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Investigate Physical Issues: - Check for column voids - Inspect/replace inlet frit - Minimize extra-column volume check_all_peaks->physical_issue Yes chemical_issue Investigate Chemical Interactions (Specific to Analyte) check_all_peaks->chemical_issue No final_check Is peak shape acceptable? physical_issue->final_check reduce_concentration Reduce Sample Concentration/ Injection Volume chemical_issue->reduce_concentration overload_check Did peak shape improve? reduce_concentration->overload_check overload_yes Issue likely column overload. Optimize loading. overload_check->overload_yes Yes overload_no Proceed to mobile phase/column optimization. overload_check->overload_no No optimize_mobile_phase Optimize Mobile Phase: - Lower pH (e.g., add 0.1% TFA) - Add competing base (e.g., 0.1% TEA) overload_no->optimize_mobile_phase ph_check Did peak shape improve? optimize_mobile_phase->ph_check ph_yes Issue related to silanol interactions. Method optimized. ph_check->ph_yes Yes ph_no Consider column chemistry. ph_check->ph_no No change_column Change Column: - Use an end-capped column - Try a different stationary phase (e.g., polymer-based) ph_no->change_column change_column->final_check success Problem Resolved final_check->success Yes further_investigation Further investigation needed. Consult manufacturer. final_check->further_investigation No

Caption: A logical workflow for troubleshooting peak tailing.

Guide 2: Optimizing Mobile Phase Conditions

Use the following table to guide your mobile phase modifications. It is recommended to make one change at a time to isolate the effective variable.

ParameterRecommended ActionRationale
pH Decrease the pH of the aqueous portion of the mobile phase to a range of 2.5-3.5 by adding an acidifier like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.Protonates residual silanol groups on the silica stationary phase, minimizing their interaction with the basic dimethylamino group of the analyte.[2][4]
Buffer Concentration If using a buffer, ensure its concentration is sufficient (typically 10-25 mM).Maintains a stable pH and can help mask some silanol interactions.[4]
Competing Base Add a small amount (0.05-0.1%) of a competing amine like Triethylamine (TEA) to the mobile phase.TEA is a strong base that preferentially interacts with the active silanol sites, effectively shielding the analyte from these secondary interactions.[3]
Organic Modifier Evaluate both Acetonitrile and Methanol as the organic modifier.The choice of organic solvent can influence the interactions between the analyte, mobile phase, and stationary phase.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Reduced Peak Tailing

This protocol describes the preparation of a mobile phase designed to minimize peak tailing for basic compounds like this compound.

Objective: To prepare a mobile phase at a controlled low pH to suppress silanol interactions.

Materials:

  • HPLC-grade water

  • HPLC-grade Acetonitrile

  • Trifluoroacetic Acid (TFA), HPLC grade

  • 0.2 µm filter

Procedure:

  • Aqueous Component Preparation:

    • Measure 999 mL of HPLC-grade water into a clean glass reservoir.

    • Carefully add 1 mL of TFA to the water to create a 0.1% (v/v) solution.

    • Mix thoroughly.

    • Filter the aqueous solution through a 0.2 µm filter to remove any particulates.

  • Mobile Phase Combination:

    • For a typical starting condition (e.g., 50:50 aqueous:organic), combine 500 mL of the prepared 0.1% TFA in water with 500 mL of HPLC-grade Acetonitrile.

    • Degas the final mobile phase using sonication, vacuum filtration, or an inline degasser.

Protocol 2: Sample Dilution Study to Test for Column Overload

Objective: To determine if high sample concentration is the cause of peak tailing.

Materials:

  • Stock solution of this compound

  • Mobile phase (or a solvent weaker than the mobile phase) for dilution

Procedure:

  • Prepare a series of dilutions from your stock solution. A suggested series would be to analyze the original sample, followed by 1:2, 1:5, and 1:10 dilutions.

  • Inject the original sample and record the chromatogram, paying attention to the peak asymmetry factor.

  • Sequentially inject each dilution, ensuring the injection volume remains constant.

  • Compare the peak shapes from the different concentrations. A significant improvement in peak symmetry at lower concentrations is indicative of mass overload.[6]

Data Presentation

The following table summarizes the expected outcomes of the troubleshooting steps on the peak asymmetry factor. An ideal peak has an asymmetry factor of 1.0. Values greater than 1.2 are generally considered tailing.

Troubleshooting ActionExpected Asymmetry FactorInterpretation
Baseline (Tailing Observed) > 1.5Significant peak tailing requiring intervention.
Sample Dilution (1:10) 1.2 - 1.4Improvement suggests mass overload was a contributing factor.
Mobile Phase pH < 3 1.1 - 1.3Significant improvement indicates successful suppression of silanol interactions.
Addition of 0.1% TEA 1.0 - 1.2Highly effective at masking silanol sites, leading to a more symmetrical peak.
Using an End-Capped Column 1.0 - 1.2The column chemistry is well-suited for basic analytes, minimizing secondary interactions.

General HPLC Analysis Workflow

G cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis mobile_phase Mobile Phase Preparation pump Pump & Degasser mobile_phase->pump sample_prep Sample Preparation (Dissolution & Dilution) injector Autosampler/Injector sample_prep->injector pump->injector column HPLC Column injector->column detector Detector (e.g., UV/Vis) column->detector cds Chromatography Data System (CDS) detector->cds integration Peak Integration & Quantification cds->integration report Reporting integration->report

Caption: A standard workflow for HPLC analysis.

References

Technical Support Center: Analysis of 3-(Dimethylamino)propoxy Benziodarone in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of 3-(Dimethylamino)propoxy Benziodarone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to matrix effects in plasma samples during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my analysis of this compound in plasma?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix.[1][2][3] In the analysis of this compound in plasma, components like phospholipids, salts, and proteins can interfere with the ionization process in the mass spectrometer.[3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of your quantitative results.[1][4]

Q2: I am observing poor reproducibility and accuracy in my results. Could this be due to matrix effects?

A2: Yes, poor reproducibility and accuracy are classic signs of unmanaged matrix effects.[1] Because the composition of plasma can vary between individuals and samples (e.g., lipemic or hemolyzed samples), the extent of ion suppression or enhancement can differ from one sample to another, leading to inconsistent results.[5] It's crucial to assess matrix effects during method development and validation.[6]

Q3: How can I detect and quantify matrix effects for my this compound assay?

A3: The most common method is the post-extraction spike technique.[3][4] This involves comparing the peak area of the analyte spiked into an extracted blank plasma matrix with the peak area of the analyte in a pure solvent solution. The matrix factor (MF) can be calculated, and an MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. A value of 1 indicates no matrix effect.

Q4: What is an internal standard and will it help with matrix effects?

A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added to all samples, calibrators, and quality controls at a constant concentration. The most effective type of IS for mitigating matrix effects is a stable isotope-labeled (SIL) version of the analyte.[1][7] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction and improving data reliability.[8]

Troubleshooting Guides

Issue 1: Significant Ion Suppression

You've calculated the matrix factor and observe a significant reduction in signal intensity for this compound when analyzed in plasma extracts compared to the pure solvent.

Troubleshooting Steps:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components.[3][9]

    • Protein Precipitation (PPT): While fast, it may not be sufficient to remove phospholipids, a major cause of ion suppression.

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT. Experiment with different organic solvents to maximize analyte recovery and minimize matrix components.

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts.[9] Select a sorbent and elution protocol that retains the analyte while effectively washing away interfering substances.

  • Improve Chromatographic Separation:

    • Adjust the gradient profile to separate this compound from the regions where matrix components elute, particularly the early-eluting phospholipids.

    • Consider using a different column chemistry or a smaller particle size for better resolution.

  • Reduce Sample Injection Volume: Injecting a smaller volume of the extracted sample can lessen the total amount of matrix components entering the mass spectrometer, thereby reducing ion suppression.[8]

  • Sample Dilution: If the assay has sufficient sensitivity, diluting the plasma sample before extraction can reduce the concentration of interfering matrix components.[1]

Issue 2: Inconsistent Matrix Effects Across Different Plasma Lots

Your validation fails because the matrix effect varies significantly between different sources of blank plasma.

Troubleshooting Steps:

  • Evaluate Special Matrices: During method validation, it's recommended to test plasma lots that are hemolyzed and hyperlipidemic, as these can exacerbate matrix effects.[5][10]

  • Enhance Sample Cleanup: If variability is high, the current sample preparation method is likely not robust enough. Re-evaluate LLE or SPE conditions to achieve more consistent removal of matrix interferences across different plasma types.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects.[8] Since the SIL-IS is affected in the same way as the analyte, the ratio of their peak areas will remain constant, ensuring accurate quantification even with varying suppression.

Experimental Protocols

Protocol: Quantitative Assessment of Matrix Effect

This protocol describes the post-extraction spike method to determine the matrix factor.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound into the reconstitution solvent at a specific concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank plasma. Spike this compound into the extracted matrix at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike this compound into blank plasma before the extraction process. This set is used to determine recovery.

  • Analyze Samples: Inject all samples into the LC-MS/MS system and record the peak areas for the analyte.

  • Calculate Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • Recovery (%) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100

    • IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)

Quantitative Data Summary

The following table provides a hypothetical example of data that could be generated when assessing the matrix effect for this compound.

ParameterLow QC (10 ng/mL)Medium QC (100 ng/mL)High QC (800 ng/mL)Acceptance Criteria
Mean Peak Area (Set A - Neat) 55,000580,0004,500,000N/A
Mean Peak Area (Set B - Post-Spike) 38,500417,6003,330,000N/A
Matrix Factor (MF) 0.700.720.74CV ≤ 15%
IS-Normalized MF 0.981.010.99CV ≤ 15%
Mean Peak Area (Set C - Pre-Spike) 33,880375,8402,997,000N/A
Recovery (%) 88%90%90%Consistent & Precise

In this example, a matrix factor of ~0.72 indicates approximately 28% ion suppression. However, the IS-Normalized Matrix Factor is close to 1.0, demonstrating that a proper internal standard effectively compensates for this suppression.

Visualizations

G cluster_0 Sample Preparation Workflow cluster_1 Extraction Method plasma Plasma Sample (Analyte + Matrix) is Add Internal Standard (IS) ppt Protein Precipitation (e.g., Acetonitrile) lle Liquid-Liquid Extraction (e.g., MTBE) spe Solid-Phase Extraction (e.g., C18) evap Evaporate & Reconstitute ppt->evap lle->evap spe->evap analysis LC-MS/MS Analysis evap->analysis G cluster_0 Troubleshooting Logic for Ion Suppression start Ion Suppression Detected? optimize_sp Optimize Sample Prep (LLE or SPE) start->optimize_sp Yes proceed Proceed with Validation start->proceed No check_chrom Improve Chromatography? optimize_sp->check_chrom adjust_grad Adjust Gradient check_chrom->adjust_grad Yes use_sil Use SIL-IS? check_chrom->use_sil No adjust_grad->use_sil implement_sil Implement SIL-IS use_sil->implement_sil Yes use_sil->proceed No implement_sil->proceed

References

Technical Support Center: Chromatographic Resolution of Amiodarone and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution between amiodarone and 3-(Dimethylamino)propoxy Benziodarone.

Frequently Asked Questions (FAQs)

Q1: What are amiodarone and this compound, and why is their separation important?

A1: Amiodarone is a class III antiarrhythmic agent used for treating various types of cardiac dysrhythmias. This compound is a derivative of Benziodarone and is often used as an internal standard in the HPLC monitoring of Amiodarone plasma levels.[1] Accurate chromatographic separation is crucial for the precise quantification of amiodarone in pharmaceutical formulations and biological samples, ensuring drug safety and efficacy.

Q2: What are the typical starting conditions for HPLC analysis of amiodarone?

A2: A common starting point for amiodarone analysis is reversed-phase HPLC (RP-HPLC) using a C18 column.[2][3] The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol.[2][3] Detection is typically performed using a UV detector at a wavelength of 240 nm.[2][3]

Q3: What makes the separation of amiodarone and this compound challenging?

A3: Both amiodarone and this compound are structurally similar aromatic compounds, which can lead to similar retention times and co-elution in RP-HPLC. Achieving baseline separation requires careful optimization of chromatographic parameters to exploit the subtle differences in their physicochemical properties.

Troubleshooting Guide: Improving Resolution

Poor resolution between amiodarone and this compound is a common issue. The following guide provides a systematic approach to troubleshoot and improve peak separation.

Initial Assessment

Start by evaluating your current chromatogram for peak shape and resolution. If you observe peak tailing, fronting, or broad peaks, address these issues first, as they can contribute to poor resolution.

Systematic Troubleshooting Steps

The resolution of two peaks in chromatography is governed by three main factors: efficiency (N) , selectivity (α) , and retention factor (k') . The following table outlines troubleshooting strategies based on manipulating these factors.

Problem Parameter to Adjust Strategy Expected Outcome
Co-eluting or Poorly Resolved Peaks Mobile Phase Composition - Organic Modifier: Change the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. A lower percentage of the organic solvent will increase retention times and may improve separation. - pH of Aqueous Buffer: Adjusting the pH can alter the ionization state of the compounds, which can significantly impact their retention and selectivity. Experiment with a pH range of 3-7.[4] - Type of Organic Modifier: Switching from acetonitrile to methanol, or using a combination, can alter the selectivity of the separation.Improved separation due to changes in polarity and analyte-stationary phase interactions.
Stationary Phase - Column Chemistry: If using a C18 column, consider switching to a different stationary phase like a phenyl or cyano column to introduce different separation mechanisms (e.g., π-π interactions).[4] - Particle Size: Using a column with smaller particle sizes (e.g., sub-2 µm for UHPLC) can increase column efficiency and lead to sharper peaks and better resolution.[5]Enhanced selectivity and efficiency leading to better peak separation.
Flow Rate Decrease the flow rate.Increased interaction time with the stationary phase, which can improve resolution for closely eluting compounds.[4]
Temperature Increase the column temperature.Can improve peak shape and efficiency by reducing mobile phase viscosity. However, it may also decrease retention times, so re-optimization of the mobile phase may be necessary.
Peak Tailing Mobile Phase pH Ensure the mobile phase pH is appropriate to suppress the ionization of silanol groups on the silica-based stationary phase (typically pH < 4).Symmetrical peak shape.
Sample Overload Reduce the concentration of the injected sample.Sharper, more symmetrical peaks.
Broad Peaks System Dead Volume Minimize the length and internal diameter of tubing connecting the injector, column, and detector.Reduced band broadening and sharper peaks.
Column Contamination Flush the column with a strong solvent.Improved peak shape and column performance.

Experimental Protocols

Below is a detailed experimental protocol for a typical RP-HPLC method for amiodarone analysis, which can be used as a starting point for optimization.

Objective: To achieve baseline separation of amiodarone and this compound.

Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Amiodarone hydrochloride reference standard

  • This compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

Chromatographic Conditions (Starting Point):

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM Potassium Dihydrogen Phosphate Buffer (pH 4.5) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL

Procedure for Method Optimization:

  • Prepare Stock Solutions: Prepare individual stock solutions of amiodarone and this compound in methanol at a concentration of 1 mg/mL. Prepare a mixed standard solution containing both compounds at a suitable concentration (e.g., 10 µg/mL each) by diluting the stock solutions with the mobile phase.

  • Initial Analysis: Inject the mixed standard solution using the starting chromatographic conditions and evaluate the resolution.

  • Optimize Mobile Phase:

    • Organic Ratio: Vary the acetonitrile concentration from 50% to 70% in 5% increments.

    • pH: Adjust the pH of the aqueous buffer from 3.5 to 5.5 in 0.5 unit increments using orthophosphoric acid.

  • Evaluate Other Parameters: If necessary, evaluate the effect of changing the organic modifier to methanol, decreasing the flow rate to 0.8 mL/min, or increasing the temperature to 40 °C.

  • System Suitability: Once satisfactory resolution is achieved, perform system suitability tests to ensure the method is robust and reproducible.

Visualizations

The following diagrams illustrate the logical workflow for troubleshooting poor resolution and the experimental workflow for method development.

TroubleshootingWorkflow start Poor Resolution Observed check_shape Assess Peak Shape start->check_shape tailing Peak Tailing? check_shape->tailing broad Broad Peaks? tailing->broad No adjust_ph Adjust Mobile Phase pH tailing->adjust_ph Yes reduce_overload Reduce Sample Concentration tailing->reduce_overload optimize_selectivity Optimize Selectivity (α) broad->optimize_selectivity No check_dead_volume Minimize Dead Volume broad->check_dead_volume Yes clean_column Flush Column broad->clean_column change_mobile_phase Modify Mobile Phase (Organic Ratio / Type) optimize_selectivity->change_mobile_phase optimize_efficiency Optimize Efficiency (N) change_column Change Stationary Phase optimize_efficiency->change_column optimize_retention Optimize Retention (k') adjust_flow Decrease Flow Rate optimize_retention->adjust_flow adjust_ph->check_shape reduce_overload->check_shape check_dead_volume->check_shape clean_column->check_shape change_mobile_phase->optimize_efficiency change_column->optimize_retention end Resolution Achieved adjust_flow->end

Caption: Troubleshooting workflow for poor HPLC resolution.

MethodDevelopmentWorkflow prep Prepare Standards (Amiodarone & Internal Standard) initial_run Initial HPLC Run (Starting Conditions) prep->initial_run eval_res Evaluate Resolution initial_run->eval_res optimize_mp Optimize Mobile Phase (Organic Ratio & pH) eval_res->optimize_mp Not Acceptable validate Method Validation (System Suitability) eval_res->validate Acceptable optimize_col Optimize Column (Stationary Phase & Temp) optimize_mp->optimize_col optimize_flow Optimize Flow Rate optimize_col->optimize_flow optimize_flow->initial_run Re-evaluate final Finalized Method validate->final

Caption: Experimental workflow for HPLC method development.

References

stability of 3-(Dimethylamino)propoxy Benziodarone in different pH and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-(Dimethylamino)propoxy Benziodarone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, temperature, and light exposure. Like many pharmaceutical compounds, it can be susceptible to hydrolytic and oxidative degradation.[1][2] The presence of the ester and ether linkages in the benziodarone core and the propoxy side chain suggests potential susceptibility to hydrolysis under acidic or basic conditions.[2]

Q2: What are the expected degradation pathways for this compound?

A2: Based on its chemical structure, the main degradation pathways are likely to be hydrolysis and oxidation.[2] Hydrolysis may occur at the benzofuran ring or the propoxy linkage, particularly at non-neutral pH. Oxidation can also be a significant degradation route for many pharmaceutical products.[1][3]

Q3: How can I monitor the stability of my this compound samples?

A3: High-Performance Liquid Chromatography (HPLC) is a highly recommended technique for monitoring the stability of this compound.[4] A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of its purity over time.[4][5]

Q4: What are the general conditions for conducting stability studies?

A4: Stability studies are typically conducted under various environmental conditions to assess the impact of temperature, humidity, and light.[4][6] According to ICH guidelines, long-term stability testing is often performed at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH, while accelerated stability testing is conducted at 40°C ± 2°C / 75% RH ± 5% RH.[7] Forced degradation studies involve more extreme conditions to intentionally degrade the compound and identify potential degradation products.[6]

Troubleshooting Guide

Issue 1: Rapid degradation of the compound in solution.

  • Possible Cause: The pH of the solution may not be optimal for the compound's stability. Extreme acidic or basic conditions can catalyze hydrolysis.[8][9]

  • Troubleshooting Steps:

    • Measure the pH of your solution.

    • Conduct a pH stability profile study by preparing solutions in a range of buffers (e.g., pH 3, 5, 7, 9) and monitoring the compound's concentration over time.

    • Based on the results, select a buffer system that maintains a pH at which the compound exhibits maximum stability.[8]

Issue 2: Appearance of unknown peaks in the HPLC chromatogram during stability studies.

  • Possible Cause: These new peaks likely represent degradation products.

  • Troubleshooting Steps:

    • Conduct forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to intentionally generate degradation products.

    • Compare the retention times of the peaks from the forced degradation samples with the unknown peaks in your stability samples to identify the degradation pathway.

    • Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.[10]

Issue 3: Inconsistent stability results between batches.

  • Possible Cause: Variability in the purity of the initial batches or differences in storage conditions.

  • Troubleshooting Steps:

    • Ensure that each batch of this compound is characterized for purity before initiating the stability study.

    • Strictly control and monitor the storage conditions (temperature and humidity) for all stability chambers.[11][12] Short-term excursions from the set conditions should be documented and their potential impact assessed.[11]

Experimental Protocols

Protocol 1: pH Stability Profile Study

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Accurately weigh and dissolve this compound in each buffer to a known concentration (e.g., 1 mg/mL).

  • Incubation: Store the solutions at a constant temperature (e.g., 40°C) and protect them from light.

  • Sampling and Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Analysis: Plot the percentage of the remaining this compound against time for each pH. Determine the pH at which the compound shows the least degradation.

Protocol 2: Forced Degradation Study

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photolytic Degradation: Expose the compound in solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all stressed samples by a validated stability-indicating HPLC method.

Data Presentation

Table 1: Hypothetical pH Stability of this compound at 40°C

pHInitial Concentration (mg/mL)Concentration after 72h (mg/mL)% Degradation
2.01.000.6535%
4.01.000.8812%
6.01.000.955%
7.01.000.982%
8.01.000.919%
10.01.000.5248%

Table 2: Hypothetical Forced Degradation Results for this compound

Stress Condition% DegradationNumber of Degradants
0.1 M HCl, 60°C, 24h28%2
0.1 M NaOH, 60°C, 24h45%3
3% H₂O₂, RT, 24h15%1
105°C, 24h8%1
Photolytic12%2

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation prep Prepare Solutions in Different Buffers (pH 2-10) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Forced Degradation base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Forced Degradation oxidation Oxidation (3% H₂O₂) prep->oxidation Forced Degradation thermal Thermal (105°C) prep->thermal Forced Degradation photo Photolytic prep->photo Forced Degradation hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Degradant ID hplc->lcms If degradants profile pH-Stability Profile hplc->profile pathway Degradation Pathway Identification lcms->pathway

Caption: Forced degradation experimental workflow.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_oxidation Oxidation parent This compound hydrolysis_product_1 Benziodarone Core parent->hydrolysis_product_1 pH < 6 or > 8 hydrolysis_product_2 3-(Dimethylamino)propanol parent->hydrolysis_product_2 pH < 6 or > 8 oxidation_product Oxidized Derivative (e.g., N-oxide) parent->oxidation_product Presence of Oxidizing Agents

Caption: Potential degradation pathways.

References

addressing ion suppression with 3-(Dimethylamino)propoxy Benziodarone in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues when using 3-(Dimethylamino)propoxy Benziodarone in Liquid Chromatography-Mass Spectrometry (LC-MS) applications.

Troubleshooting Guides

This section offers step-by-step solutions to common problems observed during LC-MS analysis involving this compound.

Issue 1: Poor reproducibility and inaccurate quantification of the target analyte when using this compound as an internal standard.

Possible Cause: Differential ion suppression between the target analyte and the internal standard, this compound. Co-eluting matrix components may be suppressing the ionization of one compound more than the other, leading to inconsistent analyte/internal standard peak area ratios.

Troubleshooting Steps:

  • Confirm Ion Suppression:

    • Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[1][2][3][4]

    • Protocol:

      • Prepare a solution of your target analyte and this compound at a concentration that gives a stable signal.

      • Infuse this solution post-column into the MS source using a syringe pump.

      • Inject a blank matrix sample (e.g., plasma, urine) that has undergone your standard sample preparation procedure.

      • Monitor the signal intensity of your analyte and internal standard. Dips in the baseline indicate retention times where ion suppression is occurring.[1][3]

  • Optimize Chromatographic Separation:

    • The goal is to separate the analyte and internal standard from the regions of ion suppression.[5]

    • Recommendations:

      • Modify the Gradient: A shallower gradient can improve the resolution between analytes and interfering matrix components.[6]

      • Change the Stationary Phase: Consider a column with a different chemistry (e.g., C18, Phenyl-Hexyl, Cyano) to alter selectivity.

      • Adjust Mobile Phase pH: For basic compounds like this compound, adjusting the mobile phase pH can significantly alter retention time and move it away from interfering species.[7]

  • Enhance Sample Preparation:

    • The objective is to remove interfering matrix components before LC-MS analysis.[5][7][8]

    • Suggested Techniques:

      • Solid-Phase Extraction (SPE): Offers more selective cleanup than simple protein precipitation. Mixed-mode SPE can be particularly effective at removing a wider range of interferences.[5][7]

      • Liquid-Liquid Extraction (LLE): Can be effective for isolating analytes of interest from complex matrices.[5][7]

      • Phospholipid Removal: Specific sample preparation cartridges or plates designed to remove phospholipids are highly recommended when working with plasma or serum samples, as phospholipids are a major cause of ion suppression.[9]

  • Evaluate Matrix Effects Quantitatively:

    • Prepare matrix-matched calibration curves and compare them to solvent-based calibration curves. A significant difference in the slopes indicates the presence of matrix effects.[5]

Workflow for Troubleshooting Poor Reproducibility

start Start: Poor Reproducibility Observed confirm_suppression 1. Perform Post-Column Infusion Experiment start->confirm_suppression suppression_present Ion Suppression Confirmed? confirm_suppression->suppression_present optimize_chromatography 2. Optimize Chromatographic Separation suppression_present->optimize_chromatography Yes no_suppression No Significant Suppression Detected suppression_present->no_suppression No enhance_sample_prep 3. Enhance Sample Preparation optimize_chromatography->enhance_sample_prep evaluate_matrix 4. Quantitatively Evaluate Matrix Effects enhance_sample_prep->evaluate_matrix resolution Resolution Achieved evaluate_matrix->resolution other_issues Investigate Other Potential Issues (e.g., instrument performance) no_suppression->other_issues

Caption: Troubleshooting workflow for poor reproducibility.

Issue 2: The signal intensity of this compound is significantly lower in matrix samples compared to neat solutions.

Possible Cause: this compound is experiencing significant ion suppression from the sample matrix.

Troubleshooting Steps:

  • Sample Dilution:

    • A simple first step is to dilute the sample extract. This reduces the concentration of matrix components that cause ion suppression.[4][6][8] However, ensure that the analyte of interest remains above the limit of quantification.

  • Optimize MS Source Parameters:

    • Adjusting source parameters can sometimes mitigate ion suppression.

    • Parameters to investigate:

      • Capillary voltage

      • Gas flow (nebulizing and drying gas)

      • Source temperature

  • Consider a Different Internal Standard:

    • If mitigating ion suppression for this compound proves difficult, consider using a stable isotope-labeled (SIL) internal standard for your analyte of interest. SIL internal standards co-elute with the analyte and experience the same degree of ion suppression, providing more accurate correction.[5][8]

Quantitative Data Summary: Effect of Mitigation Strategies

Mitigation StrategyAnalyte Peak Area (in Matrix)This compound Peak Area (in Matrix)Analyte/IS Ratio% Recovery (Analyte)
None (Protein Precipitation) 50,00080,0000.62550%
Sample Dilution (1:10) 8,00015,0000.53380%
Solid-Phase Extraction (SPE) 85,000140,0000.60785%
Phospholipid Removal + SPE 95,000155,0000.61395%

This table presents hypothetical data for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when using this compound?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the analyte or internal standard in the mass spectrometer's ion source.[2][5][6] This leads to a decreased signal intensity. It is a concern because if this compound (the internal standard) and the target analyte are suppressed to different extents, the calculated concentration of the analyte will be inaccurate.[10]

Q2: How can I proactively minimize ion suppression during method development?

A2:

  • Thorough Sample Cleanup: Invest in developing a robust sample preparation method (e.g., SPE, LLE) to remove as many matrix components as possible.[5][7]

  • Chromatographic Separation: Aim for baseline separation of your analyte and internal standard from the void volume and any major matrix components.

  • Use of a Divert Valve: Program the divert valve to send the highly polar, unretained components from the initial part of the chromatogram to waste instead of the MS source.[4]

Signaling Pathway of Ion Suppression

cluster_lc LC Eluent cluster_ms MS Ion Source Analyte Analyte Droplet Charged Droplet Analyte->Droplet IS 3-(Dimethylamino)propoxy Benziodarone (IS) IS->Droplet Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Ionization Ionization Droplet->Ionization Analyte_Ion Analyte Ions Ionization->Analyte_Ion Competition IS_Ion IS Ions Ionization->IS_Ion Competition Suppressed_Signal Suppressed Signal Ionization->Suppressed_Signal Interference Detector MS Detector Analyte_Ion->Detector IS_Ion->Detector Suppressed_Signal->Detector

Caption: Competition for ionization in the MS source.

Q3: Can the chemical properties of this compound make it more susceptible to ion suppression?

A3: this compound contains a basic dimethylamino group. Basic compounds can be prone to ion suppression, particularly in positive electrospray ionization (ESI) mode, as they compete for protons with other basic matrix components. Its relatively high molecular weight and complex structure may also lead to co-elution with endogenous lipids and other metabolites that are known to cause ion suppression.

Q4: Are there alternative ionization techniques that are less prone to ion suppression?

A4: Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to ion suppression than ESI, especially for less polar compounds.[11][12] However, the choice of ionization technique depends on the chemical properties of the analyte. It is recommended to test both ESI and APCI during method development if your instrument has both capabilities.

Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Assessment

Objective: To identify the retention time windows where ion suppression occurs.

Materials:

  • LC-MS system with a T-connector

  • Syringe pump

  • Standard solutions of the target analyte and this compound

  • Blank matrix extract (prepared using your standard sample preparation method)

Procedure:

  • Prepare a working solution of the analyte and this compound in the mobile phase at a concentration that provides a stable signal (e.g., 100 ng/mL).

  • Set up the syringe pump to deliver this solution at a low flow rate (e.g., 10 µL/min).

  • Connect the syringe pump to the LC flow path after the analytical column using a T-connector.

  • Equilibrate the LC system with the initial mobile phase conditions.

  • Start the data acquisition on the mass spectrometer, monitoring the mass transitions for your analyte and internal standard.

  • Once a stable baseline signal is achieved from the infused solution, inject a blank matrix extract.

  • Run your standard chromatographic gradient.

  • Observe the baseline for any drops in signal intensity. These drops correspond to regions of ion suppression.

Protocol 2: Matrix Effect Evaluation using Matrix-Matched Calibrators

Objective: To quantify the extent of ion suppression or enhancement.

Materials:

  • Blank biological matrix

  • Standard stock solutions of the analyte and this compound

  • LC-MS system

Procedure:

  • Prepare Solvent-Based Calibration Curve:

    • Prepare a series of calibration standards by spiking the analyte and a constant concentration of this compound into the initial mobile phase or a suitable solvent.

  • Prepare Matrix-Matched Calibration Curve:

    • Prepare a series of calibration standards by spiking the analyte and a constant concentration of this compound into a blank matrix extract.

  • Analysis:

    • Inject both sets of calibration standards and acquire the data.

  • Data Evaluation:

    • Plot the peak area ratio (analyte/IS) versus concentration for both sets of calibrators.

    • Calculate the slopes of the two calibration curves.

    • The matrix effect (%) can be calculated as: ((Slope_matrix-matched / Slope_solvent) - 1) * 100

    • A negative value indicates ion suppression, while a positive value indicates ion enhancement.

References

Technical Support Center: Minimizing Carryover of 3-(Dimethylamino)propoxy Benziodarone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize autosampler carryover of 3-(Dimethylamino)propoxy Benziodarone in chromatographic systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to carryover?

A1: this compound is a derivative of Benziodarone and is often used as an internal standard in the HPLC monitoring of Amiodarone plasma levels.[1][2] Its chemical structure contains a tertiary amine group (dimethylamino), which makes it a basic compound. Basic compounds are known to be susceptible to carryover in HPLC and LC-MS systems due to their tendency to interact with active sites on metallic surfaces of the autosampler and column, as well as silanol groups on silica-based columns. This can lead to adsorption and subsequent slow release, causing contamination in subsequent injections.

Q2: What are the common sources of autosampler carryover?

A2: Carryover in an autosampler can originate from several components that come into contact with the sample. The most common sources include:

  • Injector Needle: Both the inner and outer surfaces of the needle can retain sample residue.

  • Injection Valve: The rotor seal and stator can have microscopic scratches or wear over time, trapping small amounts of the sample.

  • Sample Loop: Adsorption of the analyte onto the inner surface of the sample loop can occur.

  • Vials and Caps: Poor quality or improperly cleaned vials and septa can contribute to contamination.[3]

  • Tubing and Fittings: Dead volumes in connections can trap and slowly release the sample.

Q3: What is an acceptable level of carryover?

A3: Ideally, carryover should be as low as possible. A commonly accepted level in the pharmaceutical industry is less than 0.1% of the peak area of a high-concentration sample found in a subsequent blank injection.[3] However, the acceptable level can be method-dependent and should be low enough not to interfere with the quantification of the lowest concentration standard or sample.

Troubleshooting Guide to Minimize Carryover

This guide provides a systematic approach to identifying and mitigating carryover of this compound.

Step 1: Initial Assessment and Identification

The first step is to confirm that the observed peak in a blank injection is indeed carryover and not from another source of contamination.

Experimental Protocol: Carryover Identification

  • Injection Sequence:

    • Inject a blank sample (mobile phase or sample diluent) to establish a clean baseline.

    • Inject a high-concentration standard of this compound.

    • Inject a series of at least three blank samples immediately following the high-concentration standard.

  • Analysis:

    • Classic Carryover: If the peak area of the analyte decreases with each subsequent blank injection, it is indicative of classic carryover from the autosampler.

    • Constant Contamination: If the peak area remains relatively constant across all blank injections, the source of the contamination is likely the mobile phase, sample diluent, or a contaminated system component upstream of the injector.

Step 2: Optimizing the Autosampler Wash Method

The autosampler wash protocol is the most critical factor in minimizing carryover. The goal is to use a wash solvent that effectively solubilizes this compound and displaces it from any active sites.

Recommended Wash Solvents:

Given that this compound is a basic compound, the wash solvent should ideally have a composition that can disrupt its interaction with the system surfaces. A multi-step wash with different solvents is often most effective.

Wash StepRecommended Solvent CompositionRationale
Wash 1 (Strong Organic) 100% Acetonitrile or MethanolTo dissolve the non-polar portions of the molecule and remove it from hydrophobic surfaces.
Wash 2 (Acidified Aqueous/Organic) 50:50 (v/v) Acetonitrile/Water with 0.1-0.5% Formic Acid or Acetic AcidThe acidic modifier will protonate the tertiary amine, increasing its polarity and solubility in the aqueous/organic mixture. This helps to remove the compound from surfaces where it may be adsorbed through ionic interactions.
Wash 3 (Final Rinse) A mixture similar to the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile)To prepare the needle and injection port for the next injection and prevent shocking the column with a very strong or highly acidic solvent.

Wash Program Optimization:

  • Increase Wash Volume: For persistent carryover, increase the volume of the wash solvent used for each step.

  • Increase Wash Time/Cycles: Increase the duration of each wash step or the number of wash cycles.

  • Pre- and Post-Injection Wash: Implement both a pre-injection needle wash to clean the needle before sample aspiration and a post-injection wash to clean it after sample delivery.

Step 3: Sample Diluent and Vial Selection

The composition of the sample diluent can significantly impact carryover.

  • Sample Diluent: The sample diluent should be as weak as possible while ensuring the analyte remains fully dissolved. A diluent that is too strong can exacerbate carryover issues. For this compound, a diluent matching the initial mobile phase composition is a good starting point. Adding a small percentage of acid (e.g., 0.1% formic acid) to the diluent can help to keep the basic analyte protonated and less likely to adsorb to surfaces.

  • Vials and Caps: Use high-quality, deactivated (silanized) glass vials or polypropylene vials to minimize adsorption. Ensure that the septa of the caps are made of a low-bleed material like PTFE/silicone.

Step 4: Systematic Hardware Troubleshooting

If carryover persists after optimizing the wash method and sample conditions, it may be necessary to investigate the hardware components of the autosampler.

Troubleshooting Flowchart:

Troubleshooting_Carryover start Carryover Detected wash_optimization Optimize Wash Method (Solvent, Volume, Time) start->wash_optimization sample_diluent Optimize Sample Diluent (Composition, Acidity) wash_optimization->sample_diluent vials_caps Use Deactivated Vials and High-Quality Caps sample_diluent->vials_caps hardware_check Systematic Hardware Check vials_caps->hardware_check rotor_seal Inspect/Replace Injector Rotor Seal hardware_check->rotor_seal Still Present resolved Carryover Minimized hardware_check->resolved Resolved needle Inspect/Replace Needle rotor_seal->needle loop Inspect/Replace Sample Loop needle->loop fittings Check Tubing and Fittings for Dead Volumes loop->fittings column_issue Isolate Column (Inject blank with union) fittings->column_issue column_issue->resolved

Caption: A flowchart for systematic troubleshooting of autosampler carryover.

Experimental Protocols

Protocol for Quantifying Autosampler Carryover

This protocol provides a detailed methodology for quantifying the percentage of carryover.

1. Materials:

  • This compound reference standard

  • HPLC or LC-MS grade solvents (Acetonitrile, Methanol, Water)

  • HPLC or LC-MS grade formic acid

  • High-quality autosampler vials and caps

2. Preparation of Solutions:

  • Blank Solution: Prepare a solution that matches your sample diluent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • High-Concentration Standard (HCS): Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., Methanol). Dilute this stock solution with the blank solution to a concentration that is at or near the upper limit of your analytical method's calibration range.

  • Low-Concentration Standard (LCS): Prepare a standard at the Lower Limit of Quantitation (LLOQ) of your method.

3. Experimental Workflow:

Carryover_Experiment_Workflow cluster_prep Preparation cluster_injection Injection Sequence cluster_analysis Data Analysis prep_blank Prepare Blank Solution inject_blank1 Inject Blank 1 prep_blank->inject_blank1 prep_hcs Prepare High-Conc. Standard (HCS) inject_hcs Inject HCS prep_hcs->inject_hcs prep_lcs Prepare Low-Conc. Standard (LCS) inject_lcs Inject LCS prep_lcs->inject_lcs inject_blank1->inject_lcs inject_lcs->inject_hcs inject_blank2 Inject Blank 2 inject_hcs->inject_blank2 inject_blank3 Inject Blank 3 inject_blank2->inject_blank3 measure_areas Measure Peak Areas inject_blank3->measure_areas calculate_carryover Calculate % Carryover measure_areas->calculate_carryover

Caption: Workflow for a typical autosampler carryover experiment.

4. Injection Sequence and Data Acquisition:

  • Equilibrate the chromatographic system until a stable baseline is achieved.

  • Perform the following injection sequence:

    • Blank 1: To ensure the system is clean.

    • LCS: To confirm system suitability and sensitivity at the LLOQ.

    • HCS: The high-concentration challenge.

    • Blank 2: The first blank after the HCS to measure carryover.

    • Blank 3: The second blank after the HCS to observe the reduction in carryover.

    • Blank 4: (Optional) The third blank after the HCS.

5. Data Analysis and Calculation:

  • Integrate the peak area of this compound in the HCS chromatogram (Area_HCS) and the first blank chromatogram following the HCS (Area_Blank2).

  • Calculate the percent carryover using the following formula:

    % Carryover = (Area_Blank2 / Area_HCS) * 100

Acceptance Criteria: The calculated % Carryover should be below the predefined limit for your method (typically < 0.1%). The response in the blank injection should not significantly impact the accuracy of the LLOQ.

By following these troubleshooting guides and experimental protocols, researchers can effectively minimize the carryover of this compound, ensuring the accuracy and reliability of their analytical data.

References

common interferences in amiodarone analysis using 3-(Dimethylamino)propoxy Benziodarone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 3-(Dimethylamino)propoxy Benziodarone as an internal standard (IS) for the quantitative analysis of amiodarone via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: Why is N-desethylamiodarone (DEA) often measured alongside amiodarone? A1: Amiodarone is extensively metabolized in the liver by cytochrome P450 enzymes (primarily CYP3A4 and CYP2C8) to its major active metabolite, N-desethylamiodarone (DEA).[1][2][3] This metabolite accumulates in tissues to a greater extent than the parent drug.[2] Monitoring both compounds provides a more complete pharmacokinetic profile and understanding of the drug's therapeutic and potential toxic effects.[4]

Q2: What are the most common sources of interference in amiodarone bioanalysis? A2: Common interferences include:

  • Metabolites: The primary metabolite, N-desethylamiodarone (DEA), and other minor metabolites can have similar structures and chromatographic behavior.[2][5]

  • Matrix Effects: Endogenous components from biological samples (e.g., phospholipids, salts) can co-elute with the analyte and internal standard, causing ion suppression or enhancement in the mass spectrometer source.[6][7] This is a major cause of inaccuracy and imprecision.[8]

  • Co-administered Drugs: Amiodarone has a high potential for drug-drug interactions.[1][3] Medications that are substrates or inhibitors of CYP3A4 and CYP2C9 can interfere with the analysis or alter amiodarone levels.[3]

  • Exogenous Contaminants: Materials from collection tubes (e.g., polymers, anticoagulants like heparin) can introduce interfering substances into the sample.[9]

Q3: Is this compound an ideal internal standard? A3: An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., amiodarone-D4), as it co-elutes perfectly and experiences nearly identical matrix effects.[10][11] A structurally similar analog, like this compound, is a viable alternative. However, because its chromatographic retention and ionization efficiency may differ slightly from amiodarone, it may not perfectly compensate for matrix effects, a phenomenon known as differential matrix effects. Careful validation is critical.

Q4: What causes ion suppression and how can it be mitigated? A4: Ion suppression occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization in the MS source, reducing the analyte's signal.[6][12] Mitigation strategies include:

  • Improved Sample Preparation: Use more rigorous extraction techniques like solid-phase extraction (SPE) instead of simple protein precipitation (PPT) to remove more matrix components.[6][8]

  • Chromatographic Separation: Optimize the LC method to chromatographically separate the analyte and IS from the regions where most matrix components elute (often very early in the run).[6]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) for Amiodarone or IS 1. Column Degradation: Residual silanol groups on the column interacting with basic analytes.[12] 2. Mobile Phase pH: Inappropriate pH causing the analyte to be in a mixed ionic state. 3. Sample Overload: Injecting too high a concentration of the analyte.1. Use a new column or a column with advanced end-capping. 2. Adjust mobile phase pH. For basic compounds like amiodarone, a low pH (e.g., using formic acid) ensures it is consistently protonated.[12] 3. Reduce injection volume or dilute the sample.
High Variability in Analyte/IS Response Across a Batch 1. Matrix Effects: Significant ion suppression or enhancement that varies between samples.[7] 2. Inconsistent Sample Preparation: Errors during extraction leading to variable recovery.1. Evaluate the matrix effect by post-column infusion or by comparing analyte response in neat solution vs. post-extraction spiked matrix. Improve sample cleanup (e.g., switch from PPT to SPE). 2. Ensure precise and consistent pipetting and processing for all samples. Automate sample preparation if possible.
Low or No Signal for Analyte and/or IS 1. MS Source Contamination: The MS inlet is dirty, preventing efficient ionization. 2. Incorrect MS Parameters: Wrong MRM transitions, collision energy, or other source parameters selected. 3. Extraction Failure: Poor recovery of analytes from the sample matrix.1. Clean the mass spectrometer source according to the manufacturer's protocol. 2. Infuse a standard solution of amiodarone and the IS directly into the MS to optimize and verify parameters. 3. Re-evaluate the sample preparation method. Check pH, solvent choice, and mixing steps.
Unexpected Peaks in Chromatogram 1. Metabolites or Impurities: Presence of other amiodarone metabolites or impurities from the drug formulation.[5] 2. Co-administered Drugs: Patient may be taking other medications that are being detected.[3] 3. Carryover: Residual sample from a previous high-concentration injection.1. Obtain reference standards for known metabolites to confirm identity. 2. Review patient medication records. If a suspected drug is identified, check its MRM transition. 3. Optimize the autosampler wash sequence with a strong organic solvent. Inject a blank sample after a high standard to check for carryover.
Internal Standard Response is Unstable While Analyte is Stable (or vice-versa) 1. Differential Matrix Effects: The analyte and IS are in different regions of ion suppression/enhancement due to imperfect co-elution.[6] 2. IS Degradation: The internal standard may not be stable under the chosen sample processing or storage conditions.1. Adjust chromatography to ensure the IS and analyte elute as closely as possible. 2. Evaluate the stability of the IS in the biological matrix under the expected experimental conditions.

Quantitative Data Summary

The following table summarizes typical mass spectrometry parameters for amiodarone and its primary metabolite. Parameters for the internal standard are hypothetical, based on a plausible structure for benziodarone derivatives.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Amiodarone 646.158.145
N-desethylamiodarone (DEA) 618.0246.135
This compound (IS) 602.1 (Hypothetical)128.1 (Hypothetical)40

Table based on data from multiple sources.[13]

Experimental Protocols

Sample Preparation: Protein Precipitation (PPT)

This is a rapid but less clean method suitable for high-throughput analysis.

  • Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (e.g., 100 ng/mL this compound in acetonitrile).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an HPLC vial for injection.

LC-MS/MS Analysis

This is a representative method; parameters should be optimized for your specific instrumentation.

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[13]

  • Mobile Phase A: 0.1% Formic Acid in Water.[13]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 3.0 min: 10% to 90% B

    • 3.0 - 4.0 min: 90% B

    • 4.0 - 4.1 min: 90% to 10% B

    • 4.1 - 5.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect MRM Detection (Triple Quadrupole) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify vs. Calibration Curve Calculate->Quantify

Caption: General workflow for amiodarone bioanalysis.

G cluster_ms MS Ion Source Matrix Matrix Components (Phospholipids, etc.) ESI ESI Droplet Matrix->ESI Co-elution Analyte Amiodarone Analyte->ESI IS Internal Standard (Analog) IS->ESI Suppression Ion Suppression (Competition for Charge) ESI->Suppression

Caption: Mechanism of matrix effect interference.

G Amiodarone Amiodarone DEA N-desethylamiodarone (DEA) (Active Metabolite) Amiodarone->DEA CYP3A4, CYP2C8 (N-de-ethylation) DDEA N,N-didesethylamiodarone (DDEA) DEA->DDEA CYP3A4 (N-de-ethylation)

Caption: Simplified metabolic pathway of amiodarone.

References

long-term stability testing of 3-(Dimethylamino)propoxy Benziodarone stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability testing of 3-(Dimethylamino)propoxy Benziodarone stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for long-term stability testing of this compound stock solutions?

A1: While specific stability data for this compound is not extensively published, general recommendations based on the stability of related aromatic ketone compounds suggest the following starting points for a long-term stability study. It is crucial to conduct your own study to determine the optimal conditions for your specific solvent and concentration.

Table 1: Recommended Long-Term Storage Conditions for Stability Testing

ConditionTemperatureRelative Humidity (RH)Duration
Long-Term2-8°CControlled12 months or longer
Intermediate25°C ± 2°C60% ± 5% RH6 months
Accelerated40°C ± 2°C75% ± 5% RH6 months

These conditions are based on ICH Guideline Q1A(R2) for stability testing of new drug substances.

Q2: What is a suitable solvent for preparing this compound stock solutions for long-term storage?

A2: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds like Benziodarone derivatives for in vitro studies. However, for long-term storage, the stability of the compound in the chosen solvent must be thoroughly evaluated. It is advisable to test stability in other organic solvents such as ethanol or acetonitrile if DMSO is found to cause degradation over time. The choice of solvent may also be dictated by the requirements of the downstream application.

Q3: What analytical method is recommended for assessing the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique. This method should be able to separate the parent compound from any potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, aiding in their structural elucidation.

Q4: How frequently should I test my stock solutions during a long-term stability study?

A4: The frequency of testing should be sufficient to establish a clear stability profile. For a 12-month study, the following time points are recommended based on ICH guidelines.

Table 2: Recommended Testing Frequency for a 12-Month Stability Study

Storage ConditionTesting Time Points (in months)
Long-Term (2-8°C)0, 3, 6, 9, 12
Intermediate (25°C)0, 3, 6
Accelerated (40°C)0, 1, 3, 6

Q5: What are the potential degradation pathways for this compound?

A5: Based on the chemical structure, which includes a benzofuran ring, a ketone, and iodinated phenol, potential degradation pathways could include:

  • Hydrolysis: The ether linkage in the propoxy chain could be susceptible to hydrolysis, especially at non-neutral pH.

  • Oxidation: The phenol group and the tertiary amine are susceptible to oxidation.

  • Photodegradation: Aromatic ketones can be sensitive to light. It is recommended to protect solutions from light.

Stress testing (e.g., exposure to acid, base, peroxide, heat, and light) is recommended to identify potential degradation products and establish the stability-indicating nature of the analytical method.

Troubleshooting Guide

Q1: I see a decrease in the peak area of the parent compound over time in my HPLC analysis. What should I do?

A1: A decrease in the parent peak area suggests degradation.

  • Confirm the trend: Ensure the observation is consistent across multiple time points and replicates.

  • Look for new peaks: Examine the chromatogram for the appearance of new peaks that could be degradation products.

  • Mass balance: Quantify the new peaks (if possible) to see if the decrease in the parent peak area is matched by an increase in the degradation product peaks. A good mass balance (close to 100%) indicates that the analytical method is detecting all major degradation products.

  • Investigate the cause: Review your storage conditions (temperature, light exposure) and consider potential interactions with the solvent or container.

troubleshooting_peak_decrease start Decrease in parent peak area observed confirm Confirm trend with replicates start->confirm new_peaks Check for new peaks in chromatogram confirm->new_peaks mass_balance Calculate mass balance new_peaks->mass_balance investigate Investigate storage conditions (T, light) and solvent/container interactions mass_balance->investigate identify_degradants Identify degradation products (e.g., using LC-MS) investigate->identify_degradants remediate Remediate: Change storage conditions, solvent, or add stabilizers identify_degradants->remediate

Caption: Troubleshooting workflow for decreased parent compound peak area.

Q2: I am observing new, unexpected peaks in my chromatograms. How can I determine if they are degradation products?

A2:

  • Blank Analysis: Inject a blank sample (solvent only) to rule out solvent impurities or system contaminants.

  • Stress Testing: Compare the chromatograms of your stored samples to those from forced degradation studies (e.g., acid, base, oxidative stress). If the peaks match, they are likely degradation products.

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to determine the mass-to-charge ratio (m/z) of the unknown peaks. This information can help in proposing a chemical structure for the degradant.

Q3: My stock solution has changed color. Is it still usable?

A3: A change in color is a visual indicator of potential chemical degradation.

  • Do not assume it is unusable: The color change might be due to a minor degradation product that does not significantly affect the concentration of the parent compound.

  • Chemical Analysis: Perform HPLC analysis to quantify the amount of the parent compound remaining and the level of impurities.

  • Functional Assay: If possible, test the biological activity of the solution in a relevant assay to see if its potency has been affected.

  • Compare to specifications: If you have established acceptance criteria for purity, compare your results to these limits. If the purity is below your acceptable range, the solution should be discarded.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

  • Instrumentation: HPLC system with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • Start at 30% B, hold for 2 minutes.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 30% B over 1 minute.

    • Hold at 30% B for 4 minutes for re-equilibration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or the λmax of the compound)

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the stock solution to a suitable concentration (e.g., 10 µg/mL) using the mobile phase or a compatible solvent.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation prep_stock Prepare Stock Solution store Store at defined conditions (T, RH, Light) prep_stock->store sample Withdraw aliquots at specified time points store->sample dilute Dilute sample for analysis sample->dilute inject Inject sample into HPLC dilute->inject separate Separate components on C18 column inject->separate detect Detect peaks at 254 nm separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity and degradant levels integrate->calculate evaluate Evaluate against stability criteria calculate->evaluate

Caption: Experimental workflow for long-term stability testing.

Hypothetical Signaling Pathway Context

Benziodarone and its analogues have been investigated for their role in stabilizing transthyretin (TTR), a transport protein. Destabilization of TTR can lead to amyloidosis. The diagram below illustrates a simplified, hypothetical pathway where a Benziodarone analogue could exert its therapeutic effect.

signaling_pathway TTR_tetramer Transthyretin (TTR) Tetramer (Stable, Non-pathogenic) TTR_monomer Unfolded Monomers (Aggregation-prone) TTR_tetramer->TTR_monomer Dissociation Amyloid Amyloid Fibrils (Pathogenic) TTR_monomer->Amyloid Aggregation Benziodarone_analog 3-(Dimethylamino)propoxy Benziodarone Benziodarone_analog->TTR_tetramer Stabilization

Validation & Comparative

A Comprehensive Guide to HPLC Method Validation for 3-(Dimethylamino)propoxy Benziodarone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the essential validation parameters for a High-Performance Liquid Chromatography (HPLC) method intended for the quantification of 3-(Dimethylamino)propoxy Benziodarone. The information presented is based on the internationally recognized guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[1][2][3] This document will serve as a valuable resource for researchers, scientists, and drug development professionals in establishing a reliable and robust analytical method.

While specific experimental data for this compound, a derivative of Benziodarone[4][5], is not publicly available, this guide presents a typical validation summary. The provided data tables and protocols are illustrative of what is expected during a comprehensive HPLC method validation.

I. Overview of HPLC Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] A well-validated HPLC method ensures the reliability, reproducibility, and accuracy of the analytical data. The core validation parameters, as stipulated by ICH guidelines, are discussed below.[6][7]

II. Comparative Summary of Validation Parameters

The following tables summarize the typical acceptance criteria and illustrative performance data for the validation of an HPLC method for this compound.

Table 1: System Suitability

ParameterAcceptance CriteriaTypical Performance
Tailing Factor (T)T ≤ 21.2
Theoretical Plates (N)N > 20004500
Relative Standard Deviation (RSD) of Peak Area≤ 2.0%0.8%
Retention Time (RT) Variation≤ 2.0%0.5%

Table 2: Specificity and Selectivity

ParameterMethodologyAcceptance CriteriaResult
Specificity Analysis of placebo, known impurities, and degradation products.No interference at the retention time of the analyte peak.Complies
Peak Purity Photodiode Array (PDA) detector analysis of the analyte peak.Peak purity index > 0.99.Complies

Table 3: Linearity

ParameterAcceptance CriteriaTypical Performance
Correlation Coefficient (r²) r² ≥ 0.9990.9998
Range 50% - 150% of the target concentration10 µg/mL - 60 µg/mL
Y-intercept Close to zero150 (arbitrary units)

Table 4: Accuracy (Recovery)

Concentration LevelSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)Acceptance Criteria (%)
80%16.015.898.898.0 - 102.0
100%20.020.1100.598.0 - 102.0
120%24.023.999.698.0 - 102.0

Table 5: Precision

Precision TypeParameterAcceptance CriteriaTypical Performance
Repeatability (Intra-day) RSD of 6 replicate injections≤ 2.0%0.9%
Intermediate Precision (Inter-day) RSD of results from different days/analysts≤ 2.0%1.5%

Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterMethodologyAcceptance CriteriaTypical Performance
LOD Signal-to-Noise Ratio (S/N)S/N ≥ 30.1 µg/mL
LOQ Signal-to-Noise Ratio (S/N)S/N ≥ 100.3 µg/mL

Table 7: Robustness

Parameter VariedVariationImpact on Results (%RSD)Acceptance Criteria (%RSD)
Flow Rate ± 0.1 mL/min1.1≤ 2.0
Column Temperature ± 2°C0.8≤ 2.0
Mobile Phase Composition ± 2% Organic Phase1.4≤ 2.0

III. Detailed Experimental Protocols

The following are detailed methodologies for the key validation experiments. These protocols are based on standard practices for HPLC method validation.

A. System Suitability
  • Preparation: Prepare a standard solution of this compound at the target concentration.

  • Injections: Inject the standard solution six consecutive times into the HPLC system.

  • Data Analysis: Calculate the tailing factor, number of theoretical plates, and the relative standard deviation (RSD) of the peak areas and retention times.

B. Specificity
  • Forced Degradation: Subject the drug substance to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.

  • Placebo Analysis: Prepare and inject a solution of the formulation's placebo.

  • Analysis: Inject the stressed samples and the placebo solution.

  • Evaluation: Compare the chromatograms to ensure that no peaks from the placebo or degradation products co-elute with the main analyte peak. Use a PDA detector to assess peak purity.

C. Linearity
  • Stock Solution: Prepare a stock solution of the this compound reference standard.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 50% to 150% of the expected sample concentration).

  • Injection: Inject each calibration standard in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

D. Accuracy (Recovery)
  • Sample Preparation: Prepare placebo samples of the drug product.

  • Spiking: Spike the placebo samples with known amounts of the this compound reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples using the HPLC method.

  • Calculation: Calculate the percentage recovery for each sample.

E. Precision
  • Repeatability (Intra-day Precision):

    • Prepare six individual samples of this compound at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-day and Inter-analyst):

    • Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

    • Calculate the RSD for the combined results from both sets of experiments.

F. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Methodology: Determine LOD and LOQ based on the signal-to-noise ratio.

  • Procedure:

    • Prepare a series of dilute solutions of the analyte.

    • Inject these solutions and determine the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

G. Robustness
  • Parameter Variation: Intentionally vary critical chromatographic parameters one at a time. Typical variations include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2°C)

    • Mobile phase composition (e.g., ± 2% organic component)

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Evaluation: Assess the effect of these changes on the system suitability parameters and the assay results.

IV. Visualizing the Validation Workflow

The following diagrams illustrate the logical flow and relationships within the HPLC method validation process.

HPLC_Validation_Workflow start Start: Method Development specificity Specificity / Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validation_report Validation Report system_suitability->validation_report end End: Method Implementation validation_report->end

Caption: Workflow for HPLC Method Validation.

Validation_Parameter_Relationships Method Validated HPLC Method Specificity Specificity (Analyte Identity) Method->Specificity Linearity Linearity (Proportionality) Method->Linearity Accuracy Accuracy (Trueness) Method->Accuracy Precision Precision (Reproducibility) Method->Precision Sensitivity Sensitivity (LOD/LOQ) Method->Sensitivity Robustness Robustness (Reliability) Method->Robustness Reliability Reliable & Consistent Results Specificity->Reliability Linearity->Reliability Accuracy->Reliability Precision->Reliability Sensitivity->Reliability Robustness->Reliability

Caption: Interrelation of Validation Parameters.

References

A Head-to-Head Battle: 3-(Dimethylamino)propoxy Benziodarone vs. Deuterated Amiodarone as Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalysis, the choice of an internal standard is paramount to achieving accurate and reliable quantification of analytes. For the widely used antiarrhythmic drug amiodarone, researchers have employed various internal standards to navigate the complexities of biological matrices. This guide provides an in-depth comparison of two such standards: 3-(Dimethylamino)propoxy Benziodarone, a structural analog, and deuterated amiodarone, a stable isotope-labeled counterpart.

Executive Summary

The selection between a structural analog like this compound and a deuterated form of the analyte hinges on the analytical technique employed and the desired level of accuracy and precision. Deuterated amiodarone is the gold standard for mass spectrometry-based methods, offering superior correction for matrix effects and variability in ionization. In contrast, this compound serves as a cost-effective alternative, particularly for HPLC-UV detection, where it can mimic the chromatographic behavior of amiodarone.

Performance Data at a Glance

The following tables summarize the key performance parameters for analytical methods utilizing deuterated amiodarone and the expected performance for a method using this compound.

Table 1: Performance Characteristics of Deuterated Amiodarone (Amiodarone-D4) as an Internal Standard in a Stable Isotope Dilution LC-MS/MS Assay [1]

ParameterPerformance
Linearity Range 0.01 - 40.0 mg/L (r > 0.999)
Lower Limit of Quantification (LLOQ) 7.5 µg/L
Limit of Detection (LOD) 2.7 µg/L
Inter-assay Imprecision < 8%
Inter-assay Inaccuracy < 9%
Mean Extraction Yield 99.6% (range 92.6-107.7%)

Table 2: Expected Performance Characteristics of this compound as an Internal Standard in an HPLC-UV Assay

ParameterExpected Performance
Linearity Range Typically within the therapeutic range of amiodarone
Lower Limit of Quantification (LLOQ) Dependent on UV detector sensitivity and sample preparation
Limit of Detection (LOD) Dependent on UV detector sensitivity and sample preparation
Precision (RSD) Expected to be < 15%
Accuracy Expected to be within 85-115%
Extraction Yield Variable, dependent on the extraction method

The Underlying Principles: A Tale of Two Standards

The choice of an internal standard is fundamentally about finding a compound that behaves as closely as possible to the analyte of interest throughout the entire analytical process, from sample preparation to detection. This allows for the correction of any variations that may occur.

G cluster_0 Choice of Internal Standard cluster_1 Analytical Workflow Analyte (Amiodarone) Analyte (Amiodarone) Internal_Standard Internal Standard (IS) Analyte (Amiodarone)->Internal_Standard Similar Physicochemical Properties Sample_Preparation Sample Preparation (Extraction, etc.) Analyte (Amiodarone)->Sample_Preparation Internal_Standard->Sample_Preparation Added to sample Chromatography Chromatographic Separation (HPLC/LC-MS) Detection Detection (UV or MS) Analyte_Signal Analyte Response Detection->Analyte_Signal Analyte Signal IS_Signal IS Response Detection->IS_Signal IS Signal Quantification Quantification (Analyte/IS Ratio) Analyte_Signal->Quantification IS_Signal->Quantification

Deuterated Amiodarone: The Ideal Mimic

A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change in mass allows it to be distinguished by a mass spectrometer, while its chemical and physical properties remain nearly identical to the analyte.

Advantages:

  • Co-elution: Deuterated amiodarone will have virtually the same retention time as amiodarone in liquid chromatography, meaning they experience the same matrix effects at the same time.

  • Similar Ionization Efficiency: In mass spectrometry, the deuterated standard ionizes in the same way as the analyte, providing excellent correction for variations in the ion source.

  • High Accuracy and Precision: The use of a stable isotope-labeled internal standard is considered the gold standard for bioanalytical LC-MS/MS methods, leading to high accuracy and precision.

Disadvantages:

  • Cost: The synthesis of deuterated compounds can be expensive.

  • Potential for Isotopic Exchange: In some cases, deuterium atoms can be exchanged for hydrogen atoms, which would compromise the accuracy of the analysis.

  • Chromatographic Shift: A significant number of deuterium substitutions can sometimes lead to a slight shift in retention time compared to the unlabeled analyte.

This compound: The Structural Analog

This compound is a derivative of benziodarone and is structurally similar to amiodarone. As a structural analog, it is expected to have similar, but not identical, chemical and physical properties.

Advantages:

  • Cost-Effective: Structural analogs are generally less expensive to synthesize or purchase than their deuterated counterparts.

  • Suitable for HPLC-UV: In HPLC with UV detection, where the detector cannot distinguish between isotopes, a structural analog that is chromatographically resolved from the analyte is a suitable choice.

Disadvantages:

  • Different Retention Times: It will not co-elute with amiodarone, meaning it may experience different matrix effects.

  • Varying Extraction Recovery: Its recovery during sample preparation may differ from that of amiodarone.

  • Different Ionization Efficiency: In LC-MS, its ionization efficiency will be different from amiodarone, making it a less ideal choice for this technique compared to a deuterated standard.

Experimental Protocols

Deuterated Amiodarone Internal Standard Method (LC-MS/MS)

This protocol is based on a validated stable isotope dilution LC-MS/MS assay.[1]

1. Sample Preparation:

  • To 100 µL of plasma or serum, add 25 µL of the internal standard working solution (amiodarone-D4).
  • Add 200 µL of precipitation reagent (e.g., acetonitrile) to precipitate proteins.
  • Vortex mix and centrifuge to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube and evaporate to dryness.
  • Reconstitute the residue in mobile phase for injection.

2. LC-MS/MS Conditions:

  • LC Column: A suitable C18 column.
  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
  • Flow Rate: Appropriate for the column dimensions.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
  • Ionization: Electrospray ionization (ESI) in positive mode.
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both amiodarone and amiodarone-D4.

G Start Start Plasma_Sample Plasma/Serum Sample Start->Plasma_Sample Add_IS Add Deuterated Amiodarone IS Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis End End LC_MS_MS_Analysis->End

This compound Internal Standard Method (HPLC-UV)

The following is a representative protocol for an HPLC-UV method.

1. Sample Preparation:

  • To a known volume of plasma or serum, add a precise amount of the this compound internal standard solution.
  • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard from the biological matrix.
  • Evaporate the extraction solvent and reconstitute the residue in the mobile phase.

2. HPLC-UV Conditions:

  • HPLC Column: A suitable C18 or C8 column.
  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
  • Flow Rate: Typically 1.0 - 1.5 mL/min.
  • UV Detection: Monitor the absorbance at a wavelength where both amiodarone and the internal standard have significant absorbance (e.g., 242 nm).
  • Quantification: Calculate the ratio of the peak area of amiodarone to the peak area of the internal standard.

Conclusion

For researchers and drug development professionals requiring the highest level of accuracy and precision in amiodarone quantification, particularly for regulatory submissions or pharmacokinetic studies, a deuterated amiodarone internal standard coupled with LC-MS/MS analysis is the unequivocal choice. It provides the most effective means of compensating for matrix effects and other sources of variability.

References

A Researcher's Guide to Selecting Benziodarone Analogues as Internal Standards in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. The use of a suitable internal standard (IS) is a cornerstone of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, ensuring precision and accuracy by compensating for variability during sample preparation and analysis. This guide provides a comparative analysis of benziodarone analogues as potential internal standards, offering data-driven insights to inform your selection process.

Benziodarone, a drug known for its uricosuric and vasodilator effects, and its analogues are frequently the subject of pharmacological and metabolic studies. When developing quantitative assays for these compounds, the choice of an appropriate internal standard is a critical step. An ideal IS should be structurally and physicochemically similar to the analyte to mimic its behavior during extraction, chromatography, and ionization, without interfering with the analyte's signal.[1][2] Stable isotope-labeled (SIL) internal standards are often considered the gold standard; however, when these are unavailable or cost-prohibitive, structural analogues present a viable and effective alternative.[3][4]

This guide explores a selection of benziodarone analogues, evaluating their potential as internal standards based on their structural modifications and predicted analytical properties.

Comparative Analysis of Benziodarone Analogues

The following table summarizes the key physicochemical and analytical parameters of selected benziodarone analogues. These analogues, featuring substitutions on the benzofuran ring, offer a range of properties that can be matched to the specific analyte of interest. The data presented is a synthesis of information from published studies on the synthesis and characterization of these compounds.

Compound IDR Group (Position 4)Molecular FormulaMolecular Weight ( g/mol )Predicted LogPKey Mass Transitions (m/z)Predicted Retention Behavior
Benziodarone -HC₁₇H₁₂I₂O₃518.085.8519 -> 261, 519 -> 127Baseline
Analogue 1 -ClC₁₇H₁₁ClI₂O₃552.536.3553 -> 295, 553 -> 127Longer than Benziodarone
Analogue 2 -BrC₁₇H₁₁BrI₂O₃597.006.5598 -> 340, 598 -> 127Longer than Analogue 1
Analogue 3 -IC₁₇H₁₁I₃O₃644.006.8645 -> 387, 645 -> 127Longest Retention
Analogue 4 -CH₃C₁₇H₁₄I₂O₃532.116.1533 -> 275, 533 -> 127Slightly longer than Benziodarone
Analogue 5 -CF₃C₁₇H₁₁F₃I₂O₃586.086.6587 -> 329, 587 -> 127Significantly longer than Benziodarone

Predicted LogP and retention behavior are relative estimations based on structural modifications. Actual values may vary depending on the specific chromatographic conditions. Mass transitions are hypothetical and would require experimental determination.

Experimental Protocols

A robust analytical method is essential for the reliable use of an internal standard. The following is a generalized experimental protocol for the quantification of a target benziodarone analogue using another analogue as an internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 20 µL of the internal standard solution (e.g., 1 µg/mL of the selected benziodarone analogue in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 5 µL aliquot into the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm) is suitable for the separation of these hydrophobic compounds.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typically effective.

  • Flow Rate: 0.3 mL/min.

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 30% B

    • 7.1-10 min: 30% B

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the analyte and the internal standard.

Visualizing the Workflow and Selection Logic

The following diagrams illustrate the experimental workflow and the logical process for selecting an appropriate benziodarone analogue as an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Figure 1. Experimental workflow for sample analysis.

IS_Selection_Logic cluster_criteria Selection Criteria cluster_candidates Candidate Internal Standards Analyte {Target Analyte | Benziodarone or Analogue} Structural_Similarity Structural Similarity Physicochemical_Properties Similar Physicochemical Properties (LogP, pKa) Chromatographic_Behavior Co-elution or Close Elution MS_Response Similar Ionization Efficiency & No Interference Stability Stable Throughout Procedure Analogue_1 Analogue 1 (-Cl) Structural_Similarity->Analogue_1 Analogue_2 Analogue 2 (-Br) Physicochemical_Properties->Analogue_2 Analogue_4 Analogue 4 (-CH3) Chromatographic_Behavior->Analogue_4 MS_Response->Analogue_1 Stability->Analogue_2 Selected_IS Optimal Internal Standard Analogue_1->Selected_IS Select Best Match Analogue_2->Selected_IS Select Best Match Analogue_4->Selected_IS Select Best Match

Figure 2. Logic for internal standard selection.

Discussion and Recommendations

The choice of a benziodarone analogue as an internal standard should be guided by the principle of mimicking the analyte's behavior as closely as possible.

  • For the analysis of benziodarone , analogues with minor structural modifications, such as Analogue 4 (-CH₃) , are likely to be good candidates. The methyl group provides a small increase in mass and hydrophobicity, leading to a slight shift in retention time, which can be advantageous in preventing cross-talk while still ensuring similar extraction recovery and ionization response.

  • When analyzing a halogenated analogue (e.g., one with a chlorine substitution) , another halogenated analogue like Analogue 2 (-Br) might be a better choice. The similar electronic properties of the halogens would likely result in more comparable behavior in the mass spectrometer's ion source.

  • Deuterated analogues , if available, would be the preferred choice as they exhibit nearly identical physicochemical properties and chromatographic behavior to the analyte, offering the most effective compensation for matrix effects.[5]

It is crucial to validate the chosen internal standard according to regulatory guidelines to ensure its performance. This includes assessing for potential cross-talk between the analyte and IS MRM transitions, evaluating the impact of the IS on the analyte's signal (ion suppression or enhancement), and confirming consistent IS response across all samples.[2]

References

Performance Evaluation of 3-(Dimethylamino)propoxy Benziodarone Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(Dimethylamino)propoxy Benziodarone is a tertiary amine derivative of Benziodarone, a drug known for its antiarrhythmic properties. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This guide provides a comparative overview of the bioanalytical performance of methods applicable to the analysis of this compound, primarily leveraging data from its structural analogue, Amiodarone, and its metabolites. The methodologies discussed are centered around Liquid Chromatography coupled with Mass Spectrometry (LC-MS), the gold standard for bioanalysis due to its high sensitivity and selectivity.[1][2][3][4]

Comparative Performance of Bioanalytical Methods

ParameterMethod 1 (LC-MS/MS for Amiodarone & Desethylamiodarone in Rat Plasma)[5]Method 2 (LC-MS/MS for Amiodarone in Human Plasma)[6]
Linearity Range 2.5 - 1000 ng/mL6.25 - 600 ppb
Correlation Coefficient (r²) > 0.999> 0.99
Lower Limit of Quantification (LLOQ) 2.5 ng/mLNot explicitly stated
Intra-day Precision (%CV) ≤ 18%Adhering to ICH M10 and EMEA guidelines
Inter-day Precision (%CV) ≤ 18%Adhering to ICH M10 and EMEA guidelines
Mean Error (Accuracy) < 12%Adhering to ICH M10 and EMEA guidelines
Sample Preparation Liquid-Liquid ExtractionInternal Standard Calibration

Experimental Protocols

The following are detailed experimental protocols adapted from established methods for the bioanalysis of Amiodarone and its metabolites. These can serve as a robust starting point for the development of a method for this compound.

Method 1: LC-MS/MS for Amiodarone and Desethylamiodarone in Rat Specimens[5]
  • Sample Preparation:

    • To 0.1 mL of plasma or tissue homogenate, add an internal standard.

    • Perform liquid-liquid extraction using hexane.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • LC System: Waters Micromass ZQ 4000 spectrometer with an autosampler and pump.

    • Column: C18, 3.5 µm (2.1 x 50 mm).

    • Column Temperature: 45°C.

    • Mobile Phase: A linear gradient of methanol and 0.2% aqueous formic acid.

    • Flow Rate: 0.2 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Monitored m/z Ratios:

      • Amiodarone: 645.83

      • Desethylamiodarone: A combination of 546.9 and 617.73

      • Internal Standard (Ethopropazine): 313.10

Method 2: Rapid Detection of Amiodarone by LC-MS/MS[7]
  • Sample Preparation (Dried Blood Spot):

    • Spot a known volume of blood onto a DBS card and allow it to dry.

    • Punch out the dried blood spot.

    • Extract the analyte using a 60% acetonitrile solution with vortexing and ultrasonication.

    • Centrifuge the sample and inject the supernatant directly into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: ZORBAX Eclipse plus C18 (2.1 x 50 mm, 1.8 µm).

    • Column Temperature: 50°C.

    • Mobile Phase:

      • A: 10 mM ammonium formate with 0.02% formic acid

      • B: Acetonitrile

    • Flow Rate: 1 mL/min.

    • Gradient: A time-programmed gradient from 10% B to 90% B.

  • Mass Spectrometric Conditions (MRM Mode):

    • Ionization Mode: ESI, positive mode.

    • Precursor Ion (m/z): 646.1 ([M+H]+).

    • Product Ion (m/z): 58.1.

    • Fragmentor Voltage: 160 V.

    • Collision Energy: 45 eV.

Visualizations

The following diagrams illustrate a typical bioanalytical workflow and a potential metabolic pathway for Benziodarone.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (e.g., Plasma, Urine) Extraction Extraction (LLE, SPE, or PPT) Biological_Sample->Extraction Cleanup Sample Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration LC_Separation LC Separation Concentration->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical workflow for bioanalytical method development.

Metabolic_Pathway Benziodarone Benziodarone Metabolite1 Phase I Metabolite (e.g., Hydroxylation) Benziodarone->Metabolite1 CYP450 Enzymes Target_Compound 3-(Dimethylamino)propoxy Benziodarone Metabolite1->Target_Compound Further Metabolism Metabolite2 Phase II Metabolite (e.g., Glucuronidation) Target_Compound->Metabolite2 UGT Enzymes Excretion Excretion Metabolite2->Excretion

Caption: A potential metabolic pathway for Benziodarone.

Conclusion

The bioanalytical methods for this compound can be effectively developed and validated using LC-MS/MS, drawing upon established protocols for similar compounds like Amiodarone. The high sensitivity, specificity, and throughput of modern LC-MS/MS instrumentation allow for robust and reliable quantification in complex biological matrices.[4][6][7] The provided performance data and experimental protocols offer a solid foundation for researchers and drug development professionals to establish and evaluate bioanalytical methods for this and other related compounds.

References

Navigating Amiodarone Bioanalysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of amiodarone, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive cross-validation comparison of various internal standards used in amiodarone assays, supported by experimental data and detailed protocols to aid in the selection of the most suitable standard for your specific analytical needs.

The quantification of amiodarone, a potent antiarrhythmic agent, in biological matrices is a critical aspect of therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials. The inherent variability in sample preparation and analytical instrumentation necessitates the use of an internal standard (IS) to ensure the precision and accuracy of the results. An ideal internal standard should mimic the analyte's chemical properties and behavior during extraction and analysis, but be chromatographically distinguishable. This guide explores the performance of several commonly employed internal standards for amiodarone analysis, including deuterated analogs and structurally similar compounds.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the performance of an amiodarone assay. The following tables summarize the validation parameters of different internal standards based on published studies. It is important to note that the data presented here is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions.

Internal StandardAnalyte(s)Linearity RangePrecision (CV%)Accuracy/RecoveryReference
Amiodarone-D4 & Desethylamiodarone-D4 Amiodarone & Desethylamiodarone0.01 - 40.0 mg/LInter-assay imprecision: <8%Inter-assay inaccuracy: <9%; Mean extraction yield: 99.6% (Amiodarone), 90.2% (Desethylamiodarone)[1]
Flecainide Amiodarone6.25 - 600 ppb-Mean deviation below 5%[2]
Tamoxifen Amiodarone & Desethylamiodarone0.25 - 8 mg/LWithin-run CV: 5.3% (Amiodarone), 2.9% (Desethylamiodarone); Between-run CV: 4.5% (Amiodarone), 1.6% (Desethylamiodarone)-[3]
Ethopropazine Amiodarone & Desethylamiodarone2.5 - 1000 ng/mLIntraday and interday CV: ≤18%Mean error: <12%[4]
Nortriptyline Amiodarone Hydrochloride-Within-day RSD: 2.48%; Between-day RSD: 3.26%-[5]

Table 1: Performance characteristics of various internal standards used in amiodarone assays.

Key Considerations for Internal Standard Selection

The ideal internal standard for amiodarone analysis is a stable isotope-labeled version of the analyte, such as Amiodarone-D4.[1] These standards exhibit nearly identical physicochemical properties to the analyte, ensuring they co-elute and experience similar ionization effects in mass spectrometry, thus providing the most accurate correction for experimental variability.

When a deuterated standard is unavailable or cost-prohibitive, structurally similar compounds can be employed. Flecainide has been shown to effectively minimize matrix effects and improve analytical recovery.[2] Tamoxifen has been identified as an acceptable alternative to the previously common but now unavailable L8040 internal standard.[3] Other compounds like ethopropazine and nortriptyline have also been successfully used, demonstrating acceptable precision and linearity in their respective validated methods.[4][5]

Experimental Workflows and Methodologies

The following diagrams and protocols provide an overview of the typical experimental workflows for amiodarone assays utilizing different internal standards.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing start Biological Sample (Plasma/Serum) add_is Addition of Internal Standard start->add_is extraction Protein Precipitation / Liquid-Liquid Extraction add_is->extraction evaporation Evaporation of Supernatant extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC/LC-MS/MS Analysis reconstitution->hplc Injection detection Detection (UV or MS/MS) hplc->detection integration Peak Area Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Amiodarone calibration->quantification

Figure 1: A generalized experimental workflow for the bioanalysis of amiodarone using an internal standard.

Experimental Protocol for Amiodarone Assay using Amiodarone-D4 as Internal Standard (LC-MS/MS)

This protocol is a representative example based on methodologies for stable isotope dilution analysis.[1]

  • Sample Preparation:

    • To 100 µL of plasma or serum, add 25 µL of the internal standard working solution (Amiodarone-D4 and Desethylamiodarone-D4).

    • Precipitate proteins by adding 200 µL of acetonitrile.

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • HPLC Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for amiodarone, desethylamiodarone, and their deuterated internal standards.

Experimental Protocol for Amiodarone Assay using Tamoxifen as Internal Standard (HPLC)

This protocol is based on a method developed as an alternative to a discontinued internal standard.[3]

  • Sample Preparation:

    • To 100 µL of serum, add the internal standard (Tamoxifen).

    • Perform solid-phase extraction (SPE) using a C18 cartridge.

    • Wash the cartridge with methanol/water mixtures.

    • Elute the analytes with methanol.

    • Evaporate the eluate and reconstitute in the mobile phase.

  • HPLC Conditions:

    • HPLC Column: A C18 column.

    • Mobile Phase: An isocratic mixture of acetonitrile and a buffer solution.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a specified wavelength (e.g., 242 nm).

    • Injection Volume: 20 µL.

Logical Relationship for Internal Standard Selection

The choice of an internal standard is a critical decision in method development. The following diagram illustrates the logical considerations for selecting an appropriate internal standard for an amiodarone assay.

is_selection_logic cluster_ideal Ideal Standard cluster_alternative Alternative Standard start Start: Need for Amiodarone Assay is_needed Is an Internal Standard Required? start->is_needed stable_isotope Stable Isotope-Labeled Standard (e.g., Amiodarone-D4) Available? is_needed->stable_isotope Yes use_stable_isotope Use Stable Isotope-Labeled Standard stable_isotope->use_stable_isotope Yes structural_analog Select a Structural Analog (e.g., Flecainide, Tamoxifen) stable_isotope->structural_analog No end End: Method Development Complete use_stable_isotope->end validate_performance Validate Performance: - Linearity - Precision - Accuracy - Matrix Effect structural_analog->validate_performance acceptable Performance Acceptable? validate_performance->acceptable use_analog Use Validated Structural Analog acceptable->use_analog Yes reselect Re-evaluate and Select Another Analog acceptable->reselect No use_analog->end reselect->structural_analog

References

Comparative Guide to Linearity and Recovery Studies for Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative overview of linearity and recovery studies for the analytical determination of benzofuran-derived compounds, with a focus on methodologies applicable to substances structurally related to 3-(Dimethylamino)propoxy Benziodarone. Due to the limited availability of public data on "this compound," this guide leverages data from studies on the well-characterized and structurally similar compounds, Amiodarone and Benzbromarone. The principles and experimental protocols detailed herein are directly relevant for the validation of analytical methods for the target compound.

This guide is intended for researchers, scientists, and drug development professionals to provide a framework for establishing the performance of analytical methods, ensuring data accuracy and reliability in quality control and research environments. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), which are widely used for the analysis of pharmaceutical compounds.[1][2][3][4][5]

Data Presentation: Linearity and Recovery

The following tables summarize the performance of different analytical methods for Amiodarone and Benzbromarone, providing a benchmark for establishing method validation parameters.

Table 1: Linearity Data for the Analysis of Amiodarone and Benzbromarone

CompoundMethodLinearity RangeCorrelation Coefficient (r²)Reference
Amiodarone HClHPTLC200 - 1200 ng/band0.9976[2]
AmiodaroneRP-HPLC10 - 50 µg/mLNot Specified[5]
BenzbromaroneRP-HPLC50 - 150 µg/mL1.00[6]

Table 2: Recovery Study Data for the Analysis of Amiodarone and Benzbromarone

CompoundMethodSpiking LevelMean Recovery (%)% RSDReference
Amiodarone HClHPTLC50%99.850.89[2]
100%99.820.94[2]
150%99.790.98[2]
BenzbromaroneRP-HPLC50%98.65 - 100.77Not Specified[6]
100%98.65 - 100.77Not Specified[6]
150%98.65 - 100.77Not Specified[6]

Experimental Protocols

Detailed methodologies for conducting linearity and recovery studies are crucial for reproducibility and for the validation of new analytical methods.

Protocol 1: Linearity Study by RP-HPLC (Adapted from Amiodarone and Benzbromarone Methods)[5][6]

  • Preparation of Standard Stock Solution: Accurately weigh and dissolve a known amount of the reference standard (e.g., Amiodarone HCl or Benzbromarone) in a suitable diluent (e.g., mobile phase or a mixture of organic solvent and water) to obtain a stock solution of a specified concentration.

  • Preparation of Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution to cover the desired concentration range (e.g., 10-50 µg/mL for Amiodarone or 50-150 µg/mL for Benzbromarone).

  • Chromatographic Conditions:

    • HPLC System: An isocratic HPLC system with a UV detector is typically used.[5]

    • Column: A C18 column is a common choice for reverse-phase chromatography.[5]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer is used. The exact composition should be optimized for the specific analyte. For Amiodarone, a mobile phase of Acetonitrile:Triethylamine buffer (75:25) at pH 6.5 has been reported.[5]

    • Flow Rate: A typical flow rate is 1-2 mL/min.[5]

    • Detection Wavelength: The wavelength should be set to the absorbance maximum of the analyte (e.g., 240 nm for Amiodarone).[5]

  • Data Analysis:

    • Inject each working standard solution into the HPLC system in triplicate.

    • Record the peak area for each injection.

    • Plot a calibration curve of the mean peak area versus the corresponding concentration.

    • Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (r²), and the y-intercept. An r² value greater than 0.99 is generally considered to indicate good linearity.[2]

Protocol 2: Recovery Study (Spike and Recovery) by RP-HPLC (Adapted from Amiodarone and Benzbromarone Methods)[2][6][7]

  • Preparation of Sample Solution: Prepare a solution of the drug product (e.g., from a tablet formulation) at a known concentration.

  • Spiking Procedure:

    • Divide the sample solution into three groups for spiking at different levels (e.g., 50%, 100%, and 150% of the analyte concentration in the sample solution).

    • Add a known amount of the reference standard stock solution to the sample solutions to achieve the desired spike levels. Prepare each spiking level in triplicate.

  • Analysis:

    • Inject the unspiked and spiked sample solutions into the HPLC system under the same conditions as the linearity study.

    • Record the peak areas.

  • Calculation of Percent Recovery:

    • Calculate the concentration of the analyte in the unspiked and spiked samples using the calibration curve obtained from the linearity study.

    • Determine the percent recovery using the following formula: % Recovery = [(Concentration in spiked sample - Concentration in unspiked sample) / Concentration of added standard] x 100

    • The acceptance criteria for recovery are typically between 80% and 120%.[8]

Visualizations

Experimental Workflow for Linearity Study

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solution working Prepare Working Standards (5 levels) stock->working inject Inject Standards into HPLC (n=3) working->inject record Record Peak Areas inject->record plot Plot Calibration Curve (Area vs. Concentration) record->plot regress Perform Linear Regression plot->regress G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample Prepare Sample Solution spike Spike Sample at 3 Levels (e.g., 50%, 100%, 150%) sample->spike inject_unspiked Inject Unspiked Sample (n=3) sample->inject_unspiked inject_spiked Inject Spiked Samples (n=3 per level) spike->inject_spiked record Record Peak Areas inject_unspiked->record inject_spiked->record calc_conc Calculate Concentrations using Calibration Curve record->calc_conc calc_rec Calculate % Recovery calc_conc->calc_rec

References

A Comparative Guide to the Ionization Efficiency and Mechanisms of Action of 3-(Dimethylamino)propoxy Benziodarone and Amiodarone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Ionization Efficiency

The efficiency of ionization, particularly in ESI mass spectrometry, is a critical parameter for the sensitive and accurate quantification of pharmaceutical compounds in biological matrices. While both 3-(Dimethylamino)propoxy Benziodarone and amiodarone possess structural features amenable to ionization, their efficiencies are influenced by specific molecular attributes.

Key Structural Features Influencing Ionization:

  • This compound: The presence of a tertiary amine within the 3-(dimethylamino)propoxy side chain is the primary site for protonation in positive mode ESI. This functional group is highly basic and readily accepts a proton, leading to the formation of a stable positively charged ion.

  • Amiodarone: Similarly, amiodarone contains a tertiary amine (diethylamino) group, which is the principal site of protonation in positive ion ESI.

Theoretical Comparison:

Both molecules are expected to exhibit good ionization efficiency in positive mode ESI due to the presence of their respective tertiary amine groups. The basicity of these amines is a key determinant of ionization efficiency. While precise pKa values for the specific tertiary amine in this compound are not available, it is structurally similar to other proton-accepting side chains known to ionize effectively. Amiodarone is routinely and sensitively detected using ESI-MS, with a reported logIE (ionization efficiency) value of 4.70 at pH 2.7, indicating robust ionization.[1] Given the structural similarities of the ionizable group, it is anticipated that this compound would also display favorable ionization characteristics.

Factors such as molecular size, hydrophobicity, and the influence of the mobile phase composition can also impact ionization efficiency.[2][3] However, the presence of the readily protonatable tertiary amine is the most significant factor for both compounds.

Experimental Protocols for Ionization Efficiency Determination

To definitively determine and compare the ionization efficiencies, the following experimental protocol using liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) is recommended.

Table 1: Experimental Protocol for Comparative Ionization Efficiency

Parameter Methodology
Instrumentation High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatography A reverse-phase C18 column is typically used. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is employed for separation.[4][5]
Ionization Positive ion mode electrospray ionization. Source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate should be optimized for each compound to achieve maximum signal intensity.
Mass Spectrometry Data acquisition in full scan mode to identify the protonated molecular ions ([M+H]⁺) and in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantification, using specific precursor-to-product ion transitions.
Quantification A standard curve for each compound is generated by injecting known concentrations. The ionization efficiency can be compared by analyzing the slope of the calibration curve or by direct comparison of the peak areas of equimolar solutions under identical experimental conditions.

Mechanisms of Action

This compound and amiodarone exhibit distinct primary pharmacological effects, targeting different physiological pathways.

Amiodarone: A Multi-Ion Channel Blocker

Amiodarone is a potent class III antiarrhythmic agent with a complex mechanism of action that involves the blockade of multiple cardiac ion channels.[6][7][8] This broad activity contributes to its high efficacy in treating a variety of arrhythmias.

  • Potassium Channels: The primary action of amiodarone is the blockade of delayed rectifier potassium channels (IKr and IKs), which prolongs the action potential duration and the effective refractory period of cardiac myocytes.[8][9]

  • Sodium Channels: It also blocks inactivated sodium channels in a use-dependent manner, slowing the upstroke of the action potential.[6][7]

  • Calcium Channels: Amiodarone exhibits weak L-type calcium channel blocking activity.[6][7]

  • Adrenergic Receptors: It has non-competitive antagonistic effects on both alpha- and beta-adrenergic receptors.[6][7]

amiodarone_mechanism cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects Amiodarone Amiodarone K_channel K+ Channels (IKr, IKs) Amiodarone->K_channel Blocks Na_channel Na+ Channels Amiodarone->Na_channel Blocks Ca_channel Ca2+ Channels Amiodarone->Ca_channel Blocks Adrenergic_receptors α & β-Adrenergic Receptors Amiodarone->Adrenergic_receptors Blocks APD_prolongation Prolonged Action Potential Duration K_channel->APD_prolongation ERP_increase Increased Effective Refractory Period K_channel->ERP_increase Conduction_slowing Slowed Conduction Na_channel->Conduction_slowing Ca_channel->Conduction_slowing Adrenergic_receptors->Conduction_slowing Antiarrhythmic_effect Antiarrhythmic Effect APD_prolongation->Antiarrhythmic_effect ERP_increase->Antiarrhythmic_effect Conduction_slowing->Antiarrhythmic_effect

Amiodarone's Multi-Target Mechanism of Action
This compound: Uricosuric and Potential Mitochondrial Effects

Benziodarone, the parent compound of this compound, is primarily recognized for its effects on uric acid metabolism. It acts as both a uricostatic and a uricosuric agent, meaning it both inhibits the production and enhances the excretion of uric acid.[10] The primary mechanism involves the inhibition of renal tubular reabsorption of uric acid.[11]

benziodarone_uric_acid_pathway cluster_kidney Kidney Proximal Tubule Benziodarone Benziodarone (and derivatives) Urate_reabsorption Uric Acid Reabsorption Benziodarone->Urate_reabsorption Inhibits Serum_uric_acid Decreased Serum Uric Acid Levels Uric_acid_excretion Increased Uric Acid Excretion in Urine Urate_reabsorption->Uric_acid_excretion Urate_reabsorption->Uric_acid_excretion Leads to Uric_acid_excretion->Serum_uric_acid Therapeutic_effect Treatment of Gout and Hyperuricemia Serum_uric_acid->Therapeutic_effect

Benziodarone's Uricosuric Mechanism of Action

Furthermore, studies have indicated that benziodarone and related compounds, including amiodarone, can induce mitochondrial toxicity.[12][13][14] This toxicity is associated with the uncoupling of oxidative phosphorylation and inhibition of the respiratory chain complexes.[13][15]

mitochondrial_toxicity_workflow cluster_mitochondria Mitochondrial Effects cluster_consequences Cellular Consequences Compound Amiodarone or Benziodarone OxPhos Uncoupling of Oxidative Phosphorylation Compound->OxPhos ETC_inhibition Inhibition of Electron Transport Chain Compound->ETC_inhibition ATP_depletion ATP Depletion OxPhos->ATP_depletion ROS_production Increased Reactive Oxygen Species (ROS) ETC_inhibition->ROS_production Cell_injury Cellular Injury and Toxicity ATP_depletion->Cell_injury ROS_production->Cell_injury

Workflow of Potential Mitochondrial Toxicity

Summary and Conclusion

Table 2: Comparative Summary

Feature This compound Amiodarone
Primary Ionizable Group Tertiary amine (dimethylamino)Tertiary amine (diethylamino)
Predicted Ionization Efficiency (Positive ESI) High (inferred from structure)High (logIE = 4.70 at pH 2.7)[1]
Primary Mechanism of Action Uricosuric (inhibits renal uric acid reabsorption)[10][11]Antiarrhythmic (multi-ion channel blocker)[6][7][8]
Secondary/Potential Mechanism Mitochondrial toxicity[12][14]Mitochondrial toxicity[13][15]

References

A Guide to Inter-Laboratory Comparison of Amiodarone Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of amiodarone, a widely used antiarrhythmic drug. Accurate measurement of amiodarone levels in biological matrices is crucial for therapeutic drug monitoring (TDM), pharmacokinetic studies, and ensuring patient safety due to its narrow therapeutic index and potential for toxicity.[1][2][3] This document summarizes key performance data from published studies, details experimental protocols, and offers a visual workflow for inter-laboratory comparison studies.

Quantitative Performance of Amiodarone Quantification Methods

The selection of an appropriate analytical method for amiodarone quantification depends on factors such as required sensitivity, specificity, sample throughput, and available instrumentation.[4] The most common methods employed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and immunoassays.[1][5] The following table summarizes the key performance parameters of these methods based on available literature.

MethodAnalyte(s)MatrixLinearity RangeLimit of Quantification (LOQ)Limit of Detection (LOD)Key AdvantagesKey Limitations
HPLC-UV Amiodarone & DesethylamiodaronePlasma, Serum0 - 5 µg/mL[6][7]50 ng/mL[6][7]10-15 ng/mL[6][7]Widely available, cost-effective[4]Lower sensitivity, potential for interference[1]
LC-MS/MS Amiodarone & DesethylamiodaronePlasma, Urine, Blood0 - 1 µg/mL[6][7], 6.25 - 600 ppb[1]0.5 pg/mL, 5 ng/mL[6][7]0.1 pg/mL, 0.04 - 0.10 ng/mL[6][7]High sensitivity and specificity[1]Higher cost and complexity[5]
Immunoassay AmiodaronePlasmaVaries by kitVaries by kitVaries by kitRapid, high-throughput, automated[5]Potential for cross-reactivity and interference[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results across different laboratories. Below are representative protocols for HPLC-UV and LC-MS/MS methods.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

This method is suitable for therapeutic drug monitoring where high sensitivity is not the primary requirement.

  • Sample Preparation: A simple deproteinization step with acetonitrile is often employed.[6] An internal standard, such as tamoxifen, is added to the plasma sample before the addition of acetonitrile.[6][8] The mixture is vortexed and centrifuged, and the supernatant is injected into the HPLC system.

  • Chromatographic Conditions:

    • Column: ODS Hypersil column.[6]

    • Mobile Phase: Isocratic elution with a mixture of 0.01% diethylamine and acetonitrile.[6]

    • Flow Rate: 1.5 mL/min.[9]

    • Detection: UV detection at 240 nm.[10]

    • Internal Standard: Tamoxifen has been shown to be a suitable alternative to the no-longer-available L8040.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for pharmacokinetic studies and low-level quantification.[1][6]

  • Sample Preparation: Solid-phase extraction (SPE) with a cation exchange (SCX) column is a common method for sample cleanup and concentration.[6] An internal standard (e.g., d4-amiodarone) is added to the sample before extraction.

  • Chromatographic Conditions:

    • Column: A C18 column, such as a ZORBAX Eclipse plus C18 (2.1 x 50 mm, 1.8 µm), is frequently used.

    • Mobile Phase: Gradient elution with a mixture of 10 mM ammonium formate with 0.02% formic acid (A) and acetonitrile (B).

    • Flow Rate: 1 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Positive electrospray ionization (ESI).

    • Detection: Multiple Reaction Monitoring (MRM) mode. For amiodarone, the precursor ion is m/z 646.1 and a common product ion is m/z 58.1.

Inter-Laboratory Comparison Workflow

An inter-laboratory comparison, also known as a proficiency testing or external quality assessment scheme, is essential for evaluating and ensuring the reliability of analytical methods across different laboratories.[11]

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Evaluation & Reporting A Define Study Objectives (e.g., assess method accuracy) B Select Participating Laboratories A->B C Prepare & Characterize Reference Materials B->C D Develop & Distribute Standardized Protocol C->D E Laboratories Receive & Analyze Samples D->E F Data Submission to Coordinating Center E->F G Statistical Analysis of Results F->G H Identify Outliers & Systematic Errors G->H I Generate & Distribute Comparison Report H->I J Implement Corrective Actions (if needed) I->J

Workflow for an Inter-Laboratory Comparison Study.

This diagram illustrates the key phases of an inter-laboratory comparison study, from initial planning and sample preparation to data analysis and implementation of corrective actions. Such studies are vital for standardizing amiodarone quantification methods and ensuring the comparability of results across different research and clinical settings.

References

A Comparative Guide to the Robustness of an Analytical Method for 3-(Dimethylamino)propoxy Benziodarone

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis, the robustness of an analytical method is a critical attribute, ensuring its reliability and consistency during routine use. This guide provides a comprehensive comparison of the performance of a hypothetical High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-(Dimethylamino)propoxy Benziodarone under deliberately varied conditions. The experimental data presented herein serves as a practical example for researchers, scientists, and drug development professionals involved in method validation.

Experimental Protocols

A reversed-phase HPLC method was developed for the quantification of this compound. The robustness of this method was evaluated by intentionally varying several critical parameters around the nominal conditions.

Nominal Chromatographic Conditions:

  • Instrument: Agilent 1200 series HPLC with a photodiode array detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.05 M phosphate buffer (pH 3.0) in a 60:40 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 242 nm.

  • Injection Volume: 10 µL.

  • Standard Concentration: 50 µg/mL of this compound in mobile phase.

Robustness Study Design:

The robustness of the analytical method was assessed by evaluating the impact of small, deliberate variations in key parameters. A one-factor-at-a-time approach was employed, where one parameter was changed while keeping the others at their nominal levels. The studied parameters and their variations are detailed in the data table below. The critical responses monitored were the retention time, peak area, and tailing factor of the this compound peak.

Data Presentation

The results of the robustness study are summarized in the following table, comparing the analytical performance at nominal and varied conditions.

Parameter VariedVariationRetention Time (min)Peak Area (arbitrary units)Tailing Factor
Nominal Condition - 5.25 1,250,000 1.10
Mobile Phase Composition58:42 (Acetonitrile:Buffer)5.511,245,0001.12
62:40 (Acetonitrile:Buffer)5.021,255,0001.08
pH of Aqueous Phase2.85.201,248,0001.11
3.25.301,252,0001.09
Flow Rate (mL/min)0.95.831,389,0001.10
1.14.771,136,0001.10
Column Temperature (°C)285.351,253,0001.11
325.151,247,0001.09

Analysis of Results:

The data indicates that the analytical method is robust within the tested parameter ranges. The retention time showed the most significant, yet predictable, variation with changes in mobile phase composition and flow rate. The peak area and tailing factor remained well within acceptable limits, demonstrating the method's capacity to provide reliable quantitative results despite minor procedural variations.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the robustness testing process.

Robustness_Testing_Workflow cluster_Plan Planning Phase cluster_Execution Execution Phase cluster_Analysis Analysis Phase cluster_Conclusion Conclusion Phase DefineMethod Define Nominal Analytical Method IdentifyParams Identify Critical Parameters for Robustness Testing DefineMethod->IdentifyParams SetVariations Set Deliberate Variations for Each Parameter IdentifyParams->SetVariations PrepareSamples Prepare Standard Solutions SetVariations->PrepareSamples PerformNominal Analyze under Nominal Conditions PrepareSamples->PerformNominal PerformVaried Analyze under Varied Conditions PrepareSamples->PerformVaried CollectData Collect Data (Retention Time, Peak Area, etc.) PerformNominal->CollectData PerformVaried->CollectData CompareResults Compare Results from Nominal and Varied Conditions CollectData->CompareResults AssessImpact Assess Impact of Variations CompareResults->AssessImpact DetermineRobustness Determine if Method is Robust AssessImpact->DetermineRobustness ReportFindings Report Findings and Define System Suitability DetermineRobustness->ReportFindings

Robustness Testing Experimental Workflow

Logical_Relationship cluster_Inputs Input Parameters (Variations) cluster_Method Analytical Method cluster_Outputs Output Responses (Monitored) MobilePhase Mobile Phase Composition HPLC_Method HPLC Analysis of This compound MobilePhase->HPLC_Method pH pH of Aqueous Phase pH->HPLC_Method FlowRate Flow Rate FlowRate->HPLC_Method Temperature Column Temperature Temperature->HPLC_Method RetentionTime Retention Time HPLC_Method->RetentionTime PeakArea Peak Area HPLC_Method->PeakArea TailingFactor Tailing Factor HPLC_Method->TailingFactor

Logical Relationship of Robustness Testing

Navigating the Matrix: A Comparative Guide to Assessing Metabolite Impact on 3-(Dimethylamino)propoxy Benziodarone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic assessments. However, the presence of metabolites can cast a long shadow on analytical accuracy, introducing interferences that may lead to an under- or overestimation of the parent drug concentration. This guide provides a comparative overview of analytical strategies to assess and mitigate the impact of metabolites on the quantification of 3-(Dimethylamino)propoxy Benziodarone, a compound of interest in drug development. Leveraging experimental data from structurally similar compounds, this document outlines key methodologies, presents data-driven comparisons, and offers a logical framework for robust bioanalytical method development.

Introduction to the Challenge: Metabolite Interference

This compound, a derivative of the cardiovascular drug benziodarone, is anticipated to undergo metabolic transformation in vivo. Based on the known metabolic pathways of structurally related compounds such as amiodarone and benzbromarone, the primary metabolic routes are likely to include N-dealkylation of the dimethylaminopropoxy side chain and hydroxylation of the benzofuran ring or the diiodophenyl group. These metabolic alterations result in molecules with modified physicochemical properties that can potentially interfere with the analytical quantification of the parent compound.

The most common analytical tool for small molecule quantification in complex biological matrices is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). While highly selective, co-eluting metabolites with similar fragmentation patterns or those that cause ion suppression or enhancement can compromise the reliability of the assay. Therefore, a thorough assessment of metabolite impact is a critical component of bioanalytical method validation.

Comparative Analysis of Analytical Methodologies

The development of a robust LC-MS/MS method for this compound that is free from metabolite interference requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection. Below is a comparison of potential approaches, with performance data extrapolated from studies on amiodarone and its N-desethyl metabolite, which serve as a reliable proxy.

Table 1: Comparison of Sample Preparation Techniques
Technique Principle Pros Cons Expected Recovery (%) Matrix Effect (%)
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.High recovery, cost-effective.Labor-intensive, requires large solvent volumes, may not be suitable for highly polar metabolites.85 - 955 - 15
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and eluted with a suitable solvent.High selectivity, automation-friendly, cleaner extracts.Higher cost, method development can be complex.90 - 105< 10
Protein Precipitation (PPT) Addition of an organic solvent to precipitate proteins.Simple, fast, inexpensive.Less clean extracts, higher risk of matrix effects and metabolite co-extraction.> 9515 - 30

*Expected performance based on data for amiodarone and its metabolites.

Table 2: Comparison of Chromatographic Conditions
Parameter Alternative 1: C18 Reversed-Phase Alternative 2: Phenyl-Hexyl Reversed-Phase Rationale for Metabolite Separation
Stationary Phase Octadecyl-silicaPhenyl-hexyl-silicaThe phenyl-hexyl column offers alternative selectivity through pi-pi interactions, which can be beneficial for separating aromatic compounds and their hydroxylated metabolites from the parent drug.
Mobile Phase Acetonitrile/Methanol with 0.1% Formic Acid in WaterMethanol with Ammonium Acetate bufferThe choice of organic modifier and buffer can significantly impact the retention and peak shape of both the parent drug and its metabolites. Gradient elution is crucial for resolving compounds with different polarities.
Expected Resolution (Parent vs. Metabolites) > 1.5> 2.0A resolution of greater than 1.5 is generally considered adequate for baseline separation, minimizing chromatographic interference.

Experimental Protocols

To rigorously assess the impact of potential metabolites on this compound quantification, the following experimental protocols are recommended. These are based on established methods for analogous compounds.[1][2][3]

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte) and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute the analyte and metabolites with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) or a Phenyl-Hexyl column for alternative selectivity.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its potential metabolites (N-desmethyl, N,N-didesmethyl, and hydroxylated forms).

Visualizing the Workflow and Potential Metabolic Pathways

To provide a clear visual representation of the experimental process and the anticipated metabolic transformations, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow for Metabolite Impact Assessment start Biological Sample (Plasma) spike Spike with Parent Drug and Potential Metabolites start->spike is Add Internal Standard spike->is spe Solid-Phase Extraction is->spe lcms LC-MS/MS Analysis spe->lcms data Data Analysis: - Peak Area Ratios - Matrix Effect - Recovery - Selectivity lcms->data end Validated Method data->end

Experimental workflow for assessing metabolite impact.

G parent This compound met1 N-desmethyl Metabolite parent->met1 N-dealkylation met3 Hydroxylated Metabolite parent->met3 Hydroxylation met2 N,N-didesmethyl Metabolite met1->met2 N-dealkylation

Anticipated metabolic pathways of this compound.

Conclusion and Recommendations

The potential for metabolite interference in the bioanalysis of this compound necessitates a proactive and systematic approach to method development and validation. While specific metabolites for this compound are yet to be fully characterized, drawing parallels from structurally similar drugs provides a robust framework for anticipating and addressing these analytical challenges.

For optimal results, the use of Solid-Phase Extraction for sample clean-up is recommended due to its high selectivity and ability to minimize matrix effects. Chromatographically, a Phenyl-Hexyl column should be considered as an alternative to the standard C18 phase to achieve better separation of the parent drug from its potentially closely eluting metabolites.

Ultimately, the development of a reliable quantification method hinges on the rigorous evaluation of selectivity in the presence of all significant metabolites. The experimental protocols and comparative data presented in this guide offer a comprehensive starting point for researchers to develop and validate a robust bioanalytical method for this compound, ensuring the generation of high-quality data for critical drug development decisions.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-(Dimethylamino)propoxy Benziodarone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-(Dimethylamino)propoxy Benziodarone, a derivative of the uricosuric drug Benziodarone. Adherence to these protocols is vital to mitigate risks to personnel and the environment.

Immediate Safety and Handling Protocols

Given the inherent toxicological profile of its parent compound, Benziodarone, which is classified as toxic if swallowed, this compound should be handled with utmost care.[1][2][3] When managing the disposal of this compound, it is imperative to utilize appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Skin and Body Laboratory coatTo protect skin and clothing from contamination.

Step-by-Step Disposal Procedure

The disposal of this compound and its contaminated materials must be managed as hazardous waste. The presence of iodine in the molecule necessitates specific disposal methods to prevent the release of harmful substances into the environment.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound, along with contaminated items such as weighing paper, gloves, and pipette tips, in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

2. Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain. This can harm aquatic life and interfere with wastewater treatment processes.[4]

  • DO NOT mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • DO NOT attempt to neutralize the chemical without proper expertise and equipment.

3. Storage Pending Disposal:

  • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.

4. Final Disposal:

  • The primary recommended method for the final disposal of iodinated pharmaceutical waste is high-temperature incineration (above 1,200°C) in a licensed hazardous waste facility.[5] This process ensures the complete destruction of the compound and prevents the release of toxic iodine vapors.

  • Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for the collection and disposal of the waste.[4]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below.

Disposal Workflow for this compound A Identify Waste (Solid or Liquid) B Segregate into Labeled Hazardous Waste Container A->B F Improper Disposal (Drain, Regular Trash) A->F C Store Securely in Designated Area B->C D Contact EHS for Waste Pickup C->D E High-Temperature Incineration D->E

Caption: Disposal decision-making process.

Understanding the Hazards

By adhering to these stringent disposal protocols, laboratories can ensure the safety of their personnel and minimize their environmental impact, fostering a culture of safety and responsibility in scientific research.

References

Essential Safety and Operational Guidance for 3-(Dimethylamino)propoxy Benziodarone

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for handling 3-(Dimethylamino)propoxy Benziodarone, a derivative of Benziodarone used as an internal standard in HPLC monitoring of Amiodarone plasma levels.[1] The procedural guidance herein is intended to ensure the safety of laboratory personnel and to outline proper disposal methods.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on data from similar chemical compounds.

Protection Type Specification Standard
Eye and Face Protection Chemical safety goggles or face shield.OSHA 29 CFR 1910.133 or European Standard EN166.[2]
Skin Protection Appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[2]-
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] Use only under a chemical fume hood.[2]EN 149.[2]
Body Protection Laboratory coat.-

Handling and Storage

Safe handling and storage are critical to prevent exposure and maintain the integrity of the compound.

Aspect Guideline
Handling - Use only in a well-ventilated area or under a chemical fume hood.[2] - Avoid breathing dust, fume, gas, mist, vapors, or spray.[2] - Wash hands and any exposed skin thoroughly after handling.[2] - Do not eat, drink, or smoke when using this product.[2] - Avoid contact with skin, eyes, and clothing.[2]
Storage - Store in a well-ventilated place.[2] - Keep container tightly closed.[2] - Store locked up.[2]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure Route First Aid Procedure
Inhalation Remove victim to fresh air and keep at rest in a comfortable position for breathing.[2] If not breathing, give artificial respiration.[2] Immediately call a POISON CENTER or doctor.[2]
Skin Contact Take off immediately all contaminated clothing.[2] Rinse skin with water/shower.[2] Wash contaminated clothing before reuse.[2] Call a physician immediately.[2]
Eye Contact Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do.[2] Continue rinsing for at least 15 minutes.[2] Immediate medical attention is required.[2]
Ingestion Rinse mouth.[2] Do NOT induce vomiting.[2] Immediately call a POISON CENTER or doctor.[2]

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure safety.

Material Disposal Method
Unused Compound Dispose of contents/container to an approved waste disposal plant.[2]
Contaminated PPE Dispose of as hazardous waste in accordance with local, state, and federal regulations.
Spills Soak up with inert absorbent material.[2] Collect, bind, and pump off spills. Clean the affected area and avoid the generation of dust. Do not let the product enter drains.

Experimental Workflow: Safe Handling Procedure

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe 1. fume_hood Work in Chemical Fume Hood ppe->fume_hood 2. handling Weighing and Solution Preparation fume_hood->handling 3. use Experimental Use handling->use 4. decon Decontamination use->decon 5. waste Waste Disposal decon->waste 6. remove_ppe Doff PPE waste->remove_ppe 7. wash Wash Hands remove_ppe->wash 8. end End of Procedure wash->end

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.